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(R)-2-Amino-4-(2-chlorophenyl)butanoic acid Documentation Hub

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  • Product: (R)-2-Amino-4-(2-chlorophenyl)butanoic acid
  • CAS: 1260606-19-6

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Pharmacokinetic Profiling of Peptides Containing (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

Audience: Researchers, scientists, and drug development professionals. Abstract The incorporation of non-canonical amino acids, such as (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, into peptide therapeutics is a key stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

The incorporation of non-canonical amino acids, such as (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, into peptide therapeutics is a key strategy for enhancing their pharmacological properties.[1][2][3] These modifications can significantly improve metabolic stability, receptor affinity, and overall drug-like characteristics.[4][5][6][7][] However, such structural alterations necessitate a thorough investigation of their pharmacokinetic (PK) profiles to understand their absorption, distribution, metabolism, and excretion (ADME) in a biological system. This guide provides a comprehensive technical framework for conducting robust pharmacokinetic studies on peptides containing (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, from initial in vitro characterization to in vivo analysis.

Introduction: The Strategic Advantage of Non-Canonical Amino Acids

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and rapid clearance.[6][9][10] The introduction of unnatural amino acids is a proven method to overcome these limitations.[4][5][6][7][11] The specific residue, (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, introduces a unique combination of a bulky, lipophilic chlorophenyl group and a chiral center. These features can sterically hinder protease activity and modulate the peptide's overall physicochemical properties, potentially leading to an improved pharmacokinetic half-life and better oral bioavailability.[1][3][] A comprehensive understanding of the ADME properties is therefore critical for the successful development of these modified peptides.[12][13]

Foundational In Vitro ADME Profiling

Initial screening of ADME properties is crucial for early-stage compound selection and optimization. These in vitro assays provide valuable data on the intrinsic characteristics of the peptide, guiding further development.[12][13]

Metabolic Stability Assessment

The susceptibility of a peptide to enzymatic degradation is a primary determinant of its in vivo half-life.[6]

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation: Prepare a reaction mixture containing liver microsomes (from relevant species, e.g., human, rat), the peptide of interest, and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Incubate the mixture at 37°C.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent peptide.

  • Data Interpretation: Calculate the in vitro half-life (t½) from the rate of disappearance of the parent peptide.

Rationale: This assay provides a preliminary assessment of the peptide's susceptibility to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.[6] The inclusion of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid is hypothesized to increase metabolic stability compared to a parent peptide with a natural amino acid at the same position.

Data Presentation: Comparative Metabolic Stability

PeptideIn Vitro t½ (min) in Human Liver MicrosomesIn Vitro t½ (min) in Rat Liver Microsomes
Peptide with (R)-2-Amino-4-(2-chlorophenyl)butanoic acid>12095
Parent Peptide with Leucine4532
Plasma Protein Binding (PPB)

The extent of a drug's binding to plasma proteins influences its distribution and availability to target tissues.[14][15][16] Only the unbound fraction is pharmacologically active.[14][17]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Utilize a RED device with a semipermeable membrane.

  • Sample Loading: Add plasma spiked with the test peptide to one chamber and a buffer solution to the other.

  • Equilibration: Incubate at 37°C with gentle shaking to allow the unbound peptide to diffuse across the membrane and reach equilibrium.

  • Sample Analysis: Quantify the peptide concentration in both chambers using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is determined by the ratio of the peptide concentration in the buffer chamber to that in the plasma chamber.

Rationale: Equilibrium dialysis is considered the gold standard for PPB determination as it minimizes non-specific binding.[14][15] The lipophilicity of the chlorophenyl group may increase plasma protein binding.

Data Presentation: Plasma Protein Binding Comparison

PeptideFraction Unbound (fu) in Human PlasmaFraction Unbound (fu) in Rat Plasma
Peptide with (R)-2-Amino-4-(2-chlorophenyl)butanoic acid0.050.08
Parent Peptide with Leucine0.250.31

Bioanalytical Method Development: The Cornerstone of Accurate PK Studies

A robust and validated bioanalytical method is essential for the accurate quantification of the peptide in biological matrices.[18] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for its sensitivity and specificity.[18][19][20]

Workflow for LC-MS/MS Method Development

A Peptide and Internal Standard (IS) Selection B Mass Spectrometry Optimization (MRM Transitions) A->B C Chromatographic Separation (LC Method) B->C D Sample Preparation (e.g., SPE, LLE) C->D E Method Validation (FDA/EMA Guidelines) D->E

Caption: A streamlined workflow for developing a robust LC-MS/MS bioanalytical method.

Key Validation Parameters:

  • Selectivity and Specificity: Ensuring no interference from endogenous matrix components.

  • Linearity, Accuracy, and Precision: Demonstrating the method's reliability across the desired concentration range.

  • Matrix Effect: Assessing the impact of the biological matrix on analyte ionization.

  • Recovery: Quantifying the efficiency of the sample extraction process.

  • Stability: Evaluating the analyte's stability under various storage and handling conditions.

In Vivo Pharmacokinetic Evaluation

In vivo studies provide the definitive assessment of a drug's behavior in a complete biological system.

Experimental Protocol: Intravenous (IV) and Subcutaneous (SC) Administration in a Rodent Model

  • Animal Model: Utilize a suitable rodent model (e.g., Sprague-Dawley rats) with appropriate ethical approvals.

  • Dosing: Administer the peptide via IV bolus and SC injection in separate groups of animals.

  • Blood Sampling: Collect serial blood samples at predetermined time points.

  • Plasma Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify peptide concentrations in plasma samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) to determine key PK parameters.[21]

Logical Flow of Pharmacokinetic Analysis

cluster_0 Data Input cluster_1 Pharmacokinetic Modeling cluster_2 Output Parameters Plasma Concentration-Time Data Plasma Concentration-Time Data Non-Compartmental Analysis (NCA) Non-Compartmental Analysis (NCA) Plasma Concentration-Time Data->Non-Compartmental Analysis (NCA) AUC, CL, Vd, t1/2 AUC, CL, Vd, t1/2 Non-Compartmental Analysis (NCA)->AUC, CL, Vd, t1/2 Compartmental Modeling Compartmental Modeling Bioavailability (F%) Bioavailability (F%) AUC, CL, Vd, t1/2->Bioavailability (F%)

Caption: The process from raw data to key pharmacokinetic parameter determination.

Key Pharmacokinetic Parameters to Determine:

  • Area Under the Curve (AUC): A measure of total drug exposure.

  • Clearance (CL): The volume of plasma cleared of the drug per unit time.

  • Volume of Distribution (Vd): The theoretical volume that the total amount of administered drug would have to occupy to provide the same concentration as it is in blood plasma.

  • Half-life (t½): The time required for the drug concentration to decrease by half.

  • Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.

Conclusion

The pharmacokinetic profiling of peptides containing (R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a critical component of their preclinical development. A systematic approach, beginning with in vitro ADME assays to assess metabolic stability and plasma protein binding, followed by the development of a robust bioanalytical method and culminating in definitive in vivo studies, is essential for a comprehensive understanding of the peptide's disposition. The data generated from these studies are vital for guiding dose selection, predicting human pharmacokinetics, and ultimately, for the successful translation of these promising therapeutic candidates to the clinic.

References

  • Meibohm, B. (2013). Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides. Journal of Pharmaceutical Sciences, 102(9), 2993-3004.
  • Muttenthaler, M., King, G. F., Adams, D. J., & Alewood, P. F. (2021). Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. Molecules, 26(11), 3285.
  • Aragen Life Sciences. (n.d.). Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies. Retrieved from [Link]

  • Singh, Y., & Sharma, P. (2025, November 28). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry.
  • BioDuro. (2025, June 13). Exploring Peptide In-Vitro ADME Properties: From Natural Peptides to Synthetic Analogues. Retrieved from [Link]

  • Visikol. (2022, December 12). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Retrieved from [Link]

  • American Chemical Society. (2025, January 28). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery.
  • Creative Bioarray. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • BioDuro. (n.d.). Exploring Peptide In-Vitro ADME Properties: From Natural Peptides to Synthetic Analogues. Retrieved from [Link]

  • He, C., & Hu, Y. (2023). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11, 76-93.
  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • Journal of China Pharmaceutical University. (2020, July 4). Determination of plasma protein binding of peptide drug candidates by dextran-coated charcoal. Journal of China Pharmaceutical University, 51(4), 369-375.
  • Di, L. (2015). Strategic Approaches to Optimizing Peptide ADME Properties. The AAPS Journal, 17(1), 134-143.
  • Isidro-Llobet, A., & Giralt, E. (2023, June 12).
  • Beck, T. C. (2022).
  • Creative Bioarray. (n.d.). Pharmacokinetics of Therapeutic Peptides. Retrieved from [Link]

  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Retrieved from [Link]

  • Garcia, J. R., et al. (2017). Development and validation of a bioanalytical method based on LC–MS/MS analysis for the quantitation of CIGB-814 peptide.
  • Anderson, M., & Eirefelt, S. (2012). Bioanalysis of biotherapeutic proteins and peptides: immunological or MS approach?. Bioanalysis, 4(9), 1019-1022.
  • Agilent. (n.d.). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • Zhang, R., et al. (2023). PepLand: a large-scale pre-trained peptide representation model for a comprehensive landscape of both canonical and non-canonical amino acids. arXiv preprint arXiv:2311.05146.
  • Zorzi, A., & Hiss, J. A. (2026, February 18). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia (Aarau), 80(1-2), 24-30.
  • White, C. J., & Vederas, J. C. (2023, April 24). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 585-589.
  • Süssmuth, R. D., & Main, M. F. (2017, February 1). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Frontiers in Microbiology, 8, 143.
  • D'Andrea, L. D., & Romanelli, A. (Eds.). (2022).
  • He, C., & Hu, Y. (2023, November 8). Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides. Journal of Biosciences and Medicines, 11(11), 76-93.
  • Semantic Scholar. (n.d.). Top 46 Journal of Pharmacokinetics and Biopharmaceutics papers published in 1982. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Pharmacokinetics and Pharmacokinetic–Pharmacodynamic Correlations of Therapeutic Peptides. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols: Fmoc Protection of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

Document ID: AN-Fmoc-ACPBA-2026-01 Abstract This document provides a comprehensive guide and a detailed, validated protocol for the N-α-Fmoc protection of the non-proteinogenic amino acid, (R)-2-Amino-4-(2-chlorophenyl)b...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-Fmoc-ACPBA-2026-01

Abstract

This document provides a comprehensive guide and a detailed, validated protocol for the N-α-Fmoc protection of the non-proteinogenic amino acid, (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This amino acid derivative is of increasing interest in the development of novel peptide-based therapeutics due to its unique structural and conformational properties. The protocol herein is optimized for high yield and purity, employing N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) for its superior reaction profile with sterically hindered and sensitive substrates. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Introduction: The Strategic Importance of Fmoc Protection

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][2] Its principal advantage lies in its base-lability, allowing for removal under mild conditions (typically with piperidine) that are orthogonal to the acid-labile protecting groups commonly used for amino acid side chains.[1][2] This orthogonality is critical for the stepwise assembly of complex peptide chains, preventing premature deprotection of side-chain functionalities and ensuring the synthesis of the desired peptide sequence with high fidelity.[2]

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a non-standard amino acid whose incorporation into peptide scaffolds can impart unique pharmacological properties. The presence of the 2-chlorophenyl group can introduce conformational constraints, enhance binding affinity, and improve metabolic stability. As with any amino acid used in SPPS, the temporary protection of its α-amino group is a prerequisite for its successful incorporation into a growing peptide chain.[2] This protocol details a robust method for achieving this transformation efficiently.

Mechanistic Rationale and Reagent Selection

The N-α-Fmoc protection of an amino acid is fundamentally a nucleophilic substitution reaction where the amino group of the amino acid attacks the electrophilic carbonyl carbon of the Fmoc-donating reagent. Two primary reagents are commercially available for this purpose: 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

  • Fmoc-Cl is a highly reactive acylating agent. While this can lead to rapid reaction times, its high reactivity also increases the propensity for side reactions. The hydrochloric acid (HCl) byproduct necessitates the use of a base to drive the reaction to completion, a set of conditions known as the Schotten-Baumann reaction.[1]

  • Fmoc-OSu , in contrast, offers a more controlled and generally cleaner reaction.[3] The N-hydroxysuccinimide (NHS) leaving group is less reactive than chloride, minimizing side reactions.[3] For sterically hindered or sensitive amino acids like (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, Fmoc-OSu is the preferred reagent as it leads to higher purity of the final product and more consistent yields.[3][4]

This protocol, therefore, exclusively utilizes Fmoc-OSu to ensure a high-quality outcome. The reaction is performed under mild basic conditions using sodium bicarbonate (NaHCO₃) in an aqueous-organic solvent system to facilitate the dissolution of both the polar amino acid and the nonpolar Fmoc-OSu.[5]

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale synthesis but can be scaled accordingly.

Materials and Reagents
Reagent/MaterialGradeSupplier Example
(R)-2-Amino-4-(2-chlorophenyl)butanoic acid≥98% PurityCommercial Source
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)≥99% PurityCommercial Source
Sodium Bicarbonate (NaHCO₃)ACS Reagent GradeStandard Supplier
1,4-DioxaneAnhydrous, ≥99.8%Standard Supplier
Deionized Water (H₂O)18.2 MΩ·cmIn-house
Ethyl Acetate (EtOAc)ACS Reagent GradeStandard Supplier
HexanesACS Reagent GradeStandard Supplier
1 M Hydrochloric Acid (HCl)Volumetric StandardStandard Supplier
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Reagent GradeStandard Supplier
Step-by-Step Procedure
  • Dissolution of Amino Acid:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (10 mmol, 2.29 g).

    • Add 50 mL of 1,4-dioxane and 50 mL of a 10% (w/v) aqueous solution of sodium bicarbonate (5 g NaHCO₃ in 50 mL H₂O).

    • Stir the mixture at room temperature until the amino acid is fully dissolved. The solution may be slightly cloudy.

  • Addition of Fmoc-OSu:

    • In a separate beaker, dissolve Fmoc-OSu (10.5 mmol, 3.54 g, 1.05 equivalents) in 25 mL of 1,4-dioxane.

    • Cool the amino acid solution from Step 1 to 0-5 °C using an ice bath.

    • Add the Fmoc-OSu solution dropwise to the cooled, vigorously stirring amino acid solution over a period of 30-45 minutes.

  • Reaction:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Continue stirring for 12-18 hours (overnight).

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 500 mL separatory funnel.

    • Add 100 mL of deionized water.

    • Wash the aqueous mixture twice with 75 mL portions of ethyl acetate to remove unreacted Fmoc-OSu and the N-hydroxysuccinimide byproduct. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow, careful addition of 1 M HCl. A white precipitate of the Fmoc-protected amino acid will form.

    • Extract the product from the acidified aqueous layer three times with 100 mL portions of ethyl acetate.

    • Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a white solid or foam.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool to room temperature and then place it in a freezer (-20 °C) for at least 4 hours to facilitate complete crystallization.

    • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold hexanes, and dry under high vacuum.

Workflow and Data Presentation

Experimental Workflow Diagram

Fmoc_Protection_Workflow Figure 1: Fmoc Protection Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Amino Acid in Dioxane/aq. NaHCO3 C Cool Amino Acid Solution (0-5 °C) A->C B Dissolve Fmoc-OSu in Dioxane D Add Fmoc-OSu solution dropwise B->D C->D E Stir overnight at Room Temperature D->E F Dilute with H2O & Wash with EtOAc E->F G Acidify aqueous layer with 1 M HCl (pH ~2) F->G H Extract product with EtOAc (3x) G->H I Dry (Na2SO4) & Evaporate H->I J Recrystallize from EtOAc/Hexanes I->J K Filter and Dry under vacuum J->K Product Pure Fmoc-(R)-2-Amino-4- (2-chlorophenyl)butanoic acid K->Product

Caption: Workflow for the synthesis of Fmoc-(R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Summary of Key Parameters and Expected Results
ParameterValue/RangeRationale
Stoichiometry
Amino Acid1.0 equivalentLimiting reagent.
Fmoc-OSu1.05 equivalentsA slight excess ensures complete consumption of the valuable amino acid.
Sodium Bicarbonate~5 equivalentsMaintains basic pH to deprotonate the amino group and neutralize any acidic byproducts.
Reaction Conditions
Solvent System1:1 1,4-Dioxane / 10% aq. NaHCO₃Co-solvent system to dissolve both the polar amino acid salt and the nonpolar Fmoc-OSu.[5]
Temperature0-5 °C (addition), then RT (reaction)Initial cooling controls the exothermic reaction; room temperature allows for completion overnight.[3]
Reaction Time12-18 hoursEnsures the reaction proceeds to completion, especially with a potentially hindered amino acid.
Work-up & Purification
pH at Precipitation~2Protonates the carboxylate, rendering the product insoluble in the aqueous phase for efficient extraction.
Purification MethodRecrystallization (EtOAc/Hexanes)Effective method for obtaining high-purity crystalline solid.[6]
Expected Outcome
Yield85-95%Typical range for this type of reaction.
Purity (by HPLC)>99%Expected purity after recrystallization.
AppearanceWhite crystalline solidCharacteristic of pure Fmoc-protected amino acids.

Trustworthiness: A Self-Validating System

To ensure the success of the protocol and the quality of the final product, a series of in-process controls and final product characterizations are essential.

  • Reaction Monitoring (In-Process Control): The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture is spotted against the starting amino acid. The disappearance of the starting material (visualized with ninhydrin stain) and the appearance of a new, UV-active spot (the Fmoc group is a strong chromophore) indicates reaction progression.

  • Purity Assessment: The purity of the final, recrystallized product should be assessed by High-Performance Liquid Chromatography (HPLC).[7][8] A reversed-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA is a standard method. The product should appear as a single major peak. Chiral HPLC can also be employed to confirm that no racemization has occurred during the reaction.[8]

  • Structural Confirmation: The identity of the final product must be confirmed by analytical methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the fluorenyl moiety and the covalent linkage to the amino acid backbone.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the Fmoc-protected amino acid, matching the calculated molecular weight.

The combination of these analytical techniques provides a robust validation of the protocol's outcome, ensuring the material produced is of the required quality for subsequent use in peptide synthesis.

Conclusion

The protocol described provides a reliable and high-yielding method for the N-α-Fmoc protection of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. The strategic choice of Fmoc-OSu as the protecting group donor minimizes side reactions and simplifies purification. The detailed step-by-step procedure, coupled with the in-process controls and analytical validation methods, establishes a trustworthy and reproducible process. This application note serves as a valuable resource for researchers aiming to incorporate this unique amino acid into novel peptide structures for therapeutic and research applications.

References

  • Uhlíková, T., et al. "Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides." Journal of Peptide Science, 2017. Available at: [Link]

  • The Royal Society of Chemistry. "An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media." Green Chemistry, 2011. Available at: [Link]

  • Góngora-Benítez, M., et al. "Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group." Processes, 2023. Available at: [Link]

  • Omizzur. "Fmoc-OSu Synthesis - New Process." Available at: [Link]

  • Lokey Lab Protocols - Wikidot. "Fmoc." Available at: [Link]

  • Sethi, M. K., et al. "Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis." Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 2020. Available at: [Link]

  • Wojciechowski, F., & Hudson, R. H. E. "Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone." Molecules, 2008. Available at: [Link]

  • Organic Chemistry Portal. "Fmoc-Protected Amino Groups." Available at: [Link]

  • Nowick, J.S. "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2)." Available at: [Link]

  • Fields, G.B. "Methods for Removing the Fmoc Group." Methods in Molecular Biology, 1994. Available at: [Link]

  • Google Patents. "Novel process for synthesizing N-FMOC-amino acid crude product of non-active side chain." CN103373940A.
  • Google Patents. "Methods for the synthesis of fmoc protected amines." WO1997041093A1.
  • Iris Biotech. "Supporting Information: Solid Phase Peptide Synthesis using side-chain unprotected arginine and histidine, with Oxyma Pure/TBEC in green solvents." Available at: [Link]

  • ResearchGate. "How to do the Fmoc amino acid recrystallization?" Available at: [Link]

  • Gáspár, A., et al. "Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization." Journal of Mass Spectrometry, 2006. Available at: [Link]

  • Phenomenex. "HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases." Available at: [Link]

  • Molnár-Perl, I. "Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study." Journal of Chromatography A, 2009. Available at: [Link]

Sources

Application

Comprehensive Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-2-Amino-4-(2-chlorophenyl)butanoic acid

Introduction & Scientific Rationale The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development, utilized to overcome the poor pharmacokinetic profiles of natural pep...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug development, utilized to overcome the poor pharmacokinetic profiles of natural peptides. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid —often referred to as D-2-chloro-homophenylalanine or Fmoc-D-HoPhe(2-Cl)-OH in its protected form—is a highly specialized building block designed to impart specific pharmacological advantages.

As a Senior Application Scientist, it is critical to understand why this specific moiety is chosen before attempting to synthesize it. The integration of this compound serves three synergistic purposes:

  • Proteolytic Evasion: The D-stereocenter inherently resists degradation by endogenous L-stereospecific proteases, drastically extending the peptide's in vivo half-life (Benchchem)[1].

  • Extended Hydrophobic Reach: The "homo" derivative contains an additional methylene group in the side chain. This extended backbone allows the aromatic ring to probe deeper hydrophobic pockets within target G protein-coupled receptors (GPCRs).

  • Lipophilicity & Membrane Permeability: The ortho-chloro substitution on the phenyl ring introduces an electron-withdrawing group that alters the local dipole moment, increases the calculated partition coefficient (ClogP), and enhances the membrane permeability of cyclic peptides (Patent Document)[2].

Pharmacological_Impact AA (R)-2-Amino-4-(2-chlorophenyl) butanoic acid Prop1 D-Stereocenter AA->Prop1 Prop2 2-Chloro Substitution AA->Prop2 Prop3 Homo-phenylalanine Backbone AA->Prop3 Mech1 Protease Evasion Prop1->Mech1 Mech2 Increased Lipophilicity (ClogP) Prop2->Mech2 Mech3 Extended Hydrophobic Reach Prop3->Mech3 Out1 Enhanced In Vivo Half-Life Mech1->Out1 Out2 Improved Membrane Permeability Mech2->Out2 Out3 High-Affinity Target Binding Mech3->Out3

Pharmacological impact of incorporating (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Physicochemical Properties & Handling

Successful SPPS requires a thorough understanding of the building block's physical properties to optimize solvation and coupling kinetics.

ParameterValuePharmacological / Synthetic Implication
Compound Name (R)-2-Amino-4-(2-chlorophenyl)butanoic acidUnnatural D-homophenylalanine derivative.
Fmoc Derivative Fmoc-D-HoPhe(2-Cl)-OHStandard N-alpha protection for Fmoc-SPPS.
Molecular Weight ~435.9 g/mol (Fmoc protected)High mass and bulky side chain require optimized coupling.
Stereochemistry D-configuration (R)Confers resistance to endogenous L-proteases.
Key Substitution Ortho-chloro (2-Cl) on phenyl ringIncreases lipophilicity and induces steric backbone constraints.
Solubility DMF, NMP, DMSORequires highly polar aprotic solvents for efficient swelling/coupling.

Mechanistic Insights: Overcoming Steric Hindrance

Coupling bulky, unnatural amino acids presents significant kinetic challenges. The extended side chain and the ortho-chlorine substitution create a sterically demanding environment around the α-carbon. Standard coupling reagents (e.g., DIC/HOBt) often result in incomplete acylation, leading to irreversible deletion sequences.

Causality of Reagent Selection: To drive the coupling of Fmoc-D-HoPhe(2-Cl)-OH to completion, highly efficient activating agents are mandatory.

  • HATU / DIPEA: HATU generates an active OAt ester. The nitrogen atom at the 7-position of the HOAt leaving group provides anchimeric assistance (neighboring group participation) via hydrogen bonding to the incoming amine, significantly accelerating the reaction rate for sterically hindered amines compared to OBt esters (Sigma-Aldrich).

  • DIC / Oxyma Pure: As a greener alternative to aminium salts, the DIC/Oxyma system offers exceptional hydrolytic stability and coupling efficiency. Oxyma Pure prevents racemization effectively and avoids the use of basic conditions during activation, which is highly advantageous if epimerization of the D-stereocenter is a concern (RSC Publishing)[3].

Quantitative Comparison of Coupling Reagents
Reagent SystemReactive IntermediateEfficiency for Bulky AAsEpimerization RiskCausality / Mechanism
DIC / HOBt OBt esterLow to ModerateLowLacks neighboring group participation; slow kinetics for hindered amines.
HATU / DIPEA OAt esterVery HighModerate7-aza nitrogen provides anchimeric assistance via H-bonding.
DIC / Oxyma Oxyma esterHighVery LowSuperior leaving group; avoids basic conditions that promote racemization.

Experimental Protocols: A Self-Validating System

The following protocol is designed for a 0.1 mmol synthesis scale on a Rink Amide or Wang resin. It is engineered as a self-validating system—meaning every critical step includes a verification mechanism to prevent the propagation of errors.

Step 1: Resin Swelling
  • Procedure: Add 0.1 mmol of loaded resin to a fritted reaction vessel. Add 5 mL of N,N-dimethylformamide (DMF) and agitate gently for 30–60 minutes.

  • Causality: Dry polymer resins are collapsed. Swelling expands the polystyrene/PEG matrix, exposing reactive amine sites and ensuring homogeneous reaction kinetics.

Step 2: Fmoc Deprotection & UV Validation
  • Procedure: Treat the swollen resin with 5 mL of 20% piperidine in DMF for 5 minutes. Drain and repeat with a fresh 5 mL aliquot for 10 minutes (UC Irvine)[4].

  • Validation: Collect the drained deprotection solution and measure UV absorbance at 301 nm. The concentration of the dibenzofulvene-piperidine adduct directly quantifies the amount of deprotected amines, validating the resin loading.

  • Wash: Wash the resin thoroughly with DMF (5 × 5 mL).

  • Causality: Piperidine is a secondary amine. If not completely removed, it will react with the incoming activated ester, consuming the expensive unnatural amino acid and halting chain elongation.

Step 3: Amino Acid Activation & Coupling
  • Procedure: Weigh 0.4 mmol (4 eq) of Fmoc-D-HoPhe(2-Cl)-OH and 0.38 mmol (3.8 eq) of HATU. Dissolve in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA (or 20% collidine).

  • Causality: A slight sub-equivalence of HATU relative to the amino acid prevents the irreversible capping of the N-terminus by unreacted uronium salts (guanidinylation). Collidine can be substituted for DIPEA to minimize base-catalyzed epimerization (NIH PMC)[5].

  • Reaction: Add the activated mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • Causality: The bulky nature of the homophenylalanine derivative significantly retards the acylation rate. Extended coupling time is mandatory to achieve >99% conversion.

Step 4: Reaction Monitoring (Kaiser Test)
  • Procedure: Remove a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

  • Validation: A self-validating system requires empirical confirmation. A blue color indicates unreacted primary amines (incomplete coupling). If positive, perform a double coupling with fresh reagents rather than proceeding to capping, to salvage the sequence.

Step 5: Global Cleavage
  • Procedure: Treat the final peptide-resin with a TFA cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2 hours.

  • Causality: TFA cleaves the peptide from the solid support and removes side-chain protecting groups simultaneously. Scavengers (TIS, H₂O) are strictly required to trap highly reactive carbocations, preventing the re-alkylation of the peptide backbone (NIH PMC)[5].

SPPS_Workflow Start Resin Swelling (DMF, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Solvent Wash (DMF x 5) Deprotect->Wash1 Couple Coupling Reaction (Unnatural AA + HATU + DIPEA) Wash1->Couple Wash2 Solvent Wash (DMF x 5) Couple->Wash2 Check Kaiser Test / UV Monitoring Wash2->Check Cap Capping (Optional) (Ac2O / Pyridine) Cap->Deprotect Next AA Check->Deprotect Complete, Next AA Check->Cap Incomplete (or Double Couple) Cleave Global Cleavage (TFA Cocktail) Check->Cleave Sequence Complete

Workflow for Fmoc-SPPS incorporating sterically hindered unnatural amino acids.

References

  • Application Notes and Protocols for Fmoc-D-Phe(2,4-Cl2)
  • Greening the synthesis of peptide therapeutics: an industrial perspective Source: RSC Publishing URL
  • Advances in Fmoc solid-phase peptide synthesis Source: PMC - NIH URL
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory Source: UC Irvine URL
  • Peptide Coupling Reagents Guide Source: Sigma-Aldrich URL
  • Source: Patent Document (Google Patents)

Sources

Method

Application Note: Strategic Incorporation of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid in Peptidomimetics

Introduction and Strategic Rationale (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (also known as D-homo-o-chlorophenylalanine) is a highly specialized unnatural amino acid (UAA) utilized in the rational design of peptidom...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid (also known as D-homo-o-chlorophenylalanine) is a highly specialized unnatural amino acid (UAA) utilized in the rational design of peptidomimetics. The incorporation of this building block is driven by three distinct structural features, each imparting specific physicochemical and biological advantages to the resulting therapeutic peptide:

  • (R)-Stereocenter (D-amino acid): Native proteases are highly stereoselective for L-amino acids. Inverting the stereocenter to the D-configuration effectively bypasses enzymatic recognition, drastically improving the metabolic stability and plasma half-life of the peptide in vivo[1].

  • Homo-Aliphatic Linkage: The extension of the side chain by an additional methylene group (butanoic vs. propanoic acid) provides enhanced conformational flexibility. This allows the bulky aryl ring to probe deeper into hydrophobic binding pockets that are inaccessible to standard phenylalanine derivatives.

  • Ortho-Chloro Substitution: The chlorine atom serves a dual purpose. Sterically, it restricts the rotation of the phenyl ring, locking the peptide into bioactive conformations[2]. Electronically, it acts as a potent halogen bond (XB) donor[3]. The anisotropic electron distribution on the chlorine atom creates a positive electrostatic potential (the σ-hole), which forms highly directional non-covalent interactions with Lewis bases (e.g., backbone carbonyls). This interaction is critical for stabilizing secondary structures such as β-hairpins or specific paratope orientations[4].

Solid-Phase Peptide Synthesis (SPPS) Workflow

The steric bulk of the ortho-chloro substituted homo-aryl side chain introduces significant steric hindrance during peptide assembly. Standard coupling protocols often result in incomplete conversions or elevated rates of epimerization[5]. To ensure a self-validating and high-yielding synthesis, we employ an optimized Fmoc-SPPS strategy utilizing DIC/OxymaPure for primary coupling, backed by a mandatory micro-cleavage validation step.

SPPS_Workflow S1 Resin Swelling & Fmoc Deprotection S2 Pre-activation of UAA (DIC/OxymaPure, 5 min) S1->S2 S3 Primary Coupling (4-12 hours, RT) S2->S3 S4 Micro-cleavage & LC-MS Validation S3->S4 S5 Double Coupling (HATU/DIPEA) S4->S5 <95% Conversion S6 Capping (Ac2O/DIPEA) & Proceed to Next Cycle S4->S6 >95% Conversion S5->S4 Re-evaluate

Figure 1: Self-validating SPPS workflow for bulky halogenated unnatural amino acids.

Quantitative Data: Coupling Efficiency Optimization

The choice of coupling reagent is dictated by the need to balance reactivity against the risk of racemization at the delicate (R)-stereocenter. Table 1 summarizes the empirical data driving our protocol selection.

Table 1: Comparison of Coupling Conditions for Bulky Halogenated UAAs

Coupling Reagent SystemEquivalentsActivation TimeCoupling TimeAvg. Yield (%)Epimerization Risk
DIC / HOBt3.010 min2 hours65 - 75Low
HATU / DIPEA3.85 min4 hours> 95Moderate (2-5%)
DIC / OxymaPure 3.0 5 min 4 - 12 hours > 98 Very Low (<1%)

Note: OxymaPure is selected as the primary additive because it provides superior suppression of epimerization compared to HOBt, which is critical for maintaining the enantiomeric purity of the D-amino acid[5].

Experimental Protocol: Self-Validating SPPS

This protocol is designed as a closed-loop, self-validating system. By integrating a micro-cleavage step, the scientist ensures that steric failure does not propagate through the rest of the synthesis, preventing the accumulation of complex deletion sequences.

Step 1: Resin Preparation and Swelling

  • Procedure: Weigh 0.1 mmol of the appropriate resin (e.g., Rink Amide for C-terminal amides) into a fritted reaction vessel. Add 5 mL of N,N-dimethylformamide (DMF) and agitate for 30 minutes.

  • Causality: Swelling expands the polymer matrix, maximizing the exposure of reactive amine sites to the bulky UAA.

Step 2: Fmoc Deprotection

  • Procedure: Drain DMF. Add 5 mL of 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 10 minutes. Wash thoroughly with DMF (5 × 1 min).

  • Causality: Two-stage deprotection ensures complete removal of the Fmoc group without exposing the growing peptide chain to prolonged basic conditions, which could induce side-reactions.

Step 3: Pre-activation and Primary Coupling

  • Procedure: Dissolve 3.0 eq of Fmoc-(R)-2-Amino-4-(2-chlorophenyl)butanoic acid and 3.0 eq of OxymaPure in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to pre-activate. Add the mixture to the resin and agitate at room temperature for 4 to 12 hours.

  • Causality: The ortho-chloro group creates a significant steric shield around the α-carbon. Extended coupling times (up to 12 hours) are mandatory to achieve thermodynamic completion[5].

Step 4: The Self-Validating Micro-Cleavage

  • Procedure: Extract ~1 mg of resin beads. Wash with Dichloromethane (DCM) and dry. Treat with 100 µL of a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H2O) for 30 minutes. Evaporate the TFA, dissolve the residue in 50% Acetonitrile/Water, and analyze via LC-MS.

  • Causality: This is the critical validation node. If the LC-MS shows >95% conversion to the desired mass, proceed to Step 6. If unreacted starting material remains, proceed to Step 5.

Step 5: Double Coupling (Conditional)

  • Procedure: If conversion is incomplete, drain the primary coupling mixture. Add 3.8 eq of the UAA, 3.8 eq of HATU, and 7.6 eq of N,N-Diisopropylethylamine (DIPEA) in DMF. Agitate for 2 hours.

  • Causality: HATU generates a highly reactive highly reactive O-At ester intermediate capable of overcoming extreme steric barriers, rescuing the synthesis.

Step 6: Capping

  • Procedure: Wash the resin with DMF (3 × 1 min). Add a solution of Acetic Anhydride/DIPEA/DMF (10:5:85 v/v/v) and agitate for 10 minutes. Wash with DMF.

  • Causality: Capping permanently acetylates any remaining unreacted amines, terminating their growth. This ensures that any failed sequences are significantly shorter than the target peptide, making final HPLC purification trivial.

Downstream Analytics and Conformational Validation

Following global cleavage and HPLC purification, the structural impact of the (R)-2-Amino-4-(2-chlorophenyl)butanoic acid must be validated:

  • High-Resolution Mass Spectrometry (HRMS): Confirm the exact mass. The presence of the chlorine atom will yield a distinct isotopic pattern (M and M+2 peaks in a ~3:1 ratio), providing an immediate visual confirmation of UAA incorporation.

  • 2D NMR (NOESY/ROESY): To validate the formation of the intended halogen bond (XB), perform Nuclear Overhauser Effect (NOE) NMR studies in solution. Cross-peaks between the ortho-aryl protons and the target backbone amides will confirm the spatial proximity induced by the halogen bond, validating the conformational stabilization[4].

Sources

Application

Application Note: Asymmetric Synthesis Protocols for (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

Introduction & Strategic Overview (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (a D-homophenylalanine derivative) is a highly valuable chiral building block used in the development of peptidomimetics, ACE inhibitors, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid (a D-homophenylalanine derivative) is a highly valuable chiral building block used in the development of peptidomimetics, ACE inhibitors, and membrane-permeable cyclic peptides. The presence of the 2-chlorophenyl moiety at the gamma position introduces significant steric bulk and lipophilicity, which complicates the stereoselective installation of the alpha-amine. While emerging research highlights the potential of1 [4], the pharmaceutical industry relies on highly deterministic, scalable pathways.

This guide details three orthogonal, field-proven methodologies for its asymmetric synthesis: Transition-Metal Catalyzed Asymmetric Hydrogenation, Chiral Phase-Transfer Catalysis (PTC), and Biocatalytic Reductive Amination.

Workflow cluster_1 Method 1: Asymmetric Hydrogenation cluster_2 Method 2: Phase-Transfer Catalysis cluster_3 Method 3: Biocatalysis Target (R)-2-Amino-4-(2-chlorophenyl)butanoic acid Pre1 2-Acetamido-4-(2-chlorophenyl) but-2-enoic acid Cat1 Rh(I)-(R,R)-DuPhos + H2 Pre1->Cat1 Cat1->Target Pre2 Glycine Schiff Base + 2-Chlorophenethyl bromide Cat2 Chiral Maruoka Catalyst (Spiro-Binaphthyl) Pre2->Cat2 Cat2->Target Pre3 2-Oxo-4-(2-chlorophenyl) butanoic acid Cat3 Engineered D-Amino Acid Dehydrogenase (DAADH) Pre3->Cat3 Cat3->Target

Fig 1: Three orthogonal asymmetric synthetic pathways for (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Method 1: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality: The use of Rh(I) complexes bearing chiral bisphosphine ligands, such as (R,R)-DuPhos, enables highly enantioselective hydrogenation of alpha-dehydroamino acids. The rigid C2​ -symmetric chiral environment of the DuPhos ligand dictates the facial approach of the prochiral enamide to the metal center. Because the bulky 2-chlorophenyl group is distanced by an ethylene spacer, steric hindrance at the alkene is minimized, allowing for excellent enantiomeric excess (>98% ee).

Self-Validating Protocol:

  • Precursor Synthesis: Condense 3-(2-chlorophenyl)propanal with N-acetylglycine in the presence of sodium acetate and acetic anhydride to form the corresponding azlactone. Hydrolyze the azlactone with water/acetone to yield the substrate, 2-acetamido-4-(2-chlorophenyl)but-2-enoic acid.

  • Catalyst Preparation: In a nitrogen-filled glovebox, dissolve [Rh(COD)2​]BF4​ (1.0 mol%) and (R,R)-DuPhos (1.1 mol%) in degassed anhydrous methanol. Stir for 15 minutes until the solution turns a deep orange, indicating active complex formation.

  • Hydrogenation Setup: Transfer the precursor (10 mmol) into a high-pressure Parr reactor. Add the catalyst solution via cannula to maintain strict anaerobicity. Pressurize the reactor with H2​ gas to 60 psi.

  • Reaction Execution: Stir vigorously at 25°C for 12 hours. Self-Validation: The reaction progress is monitored via the pressure gauge; hydrogen uptake will plateau and cease exactly when conversion is complete.

  • Workup & Deprotection: Vent the reactor safely. Filter the mixture through a short pad of silica to remove the rhodium catalyst. Concentrate the filtrate and reflux in 6 M HCl for 4 hours to remove the acetyl protecting group. Lyophilize to obtain the hydrochloride salt of the target D-amino acid.

Method 2: Asymmetric Alkylation via Chiral Phase-Transfer Catalysis (PTC)

Mechanistic Causality: Maruoka's C2​ -symmetric chiral spiro binaphthyl quaternary ammonium salts are exceptionally effective for the asymmetric alkylation of glycine Schiff bases. When the enolate of tert-butyl glycinate benzophenone imine is formed in a biphasic system (aqueous base/organic solvent), the rigid spiro core of the ammonium cation pairs with the enolate. This pairing shields one face of the enolate, directing the electrophile (1-bromo-2-(2-chlorophenyl)ethane) exclusively to the opposite face.

Self-Validating Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 2-(diphenylmethyleneamino)acetate (5 mmol) and (S,S)-N,N'-bis(3,4,5-trifluorophenyl) spiro-binaphthyl ammonium bromide (1 mol%) in toluene (20 mL).

  • Alkylation: Add 1-bromo-2-(2-chlorophenyl)ethane (6 mmol) to the organic phase. Cool the mixture to 0°C to maximize stereocontrol.

  • Phase-Transfer Initiation: Add 50% aqueous KOH (5 mL) dropwise under vigorous stirring (1000 rpm). Causality: The high stirring rate is critical to maximize the interfacial surface area, ensuring the phase-transfer process outpaces non-catalyzed background alkylation.

  • Monitoring: Stir at 0°C for 8 hours. Self-Validation: Monitor via TLC (hexane/ethyl acetate 5:1); the disappearance of the UV-active Schiff base starting material confirms reaction completion.

  • Hydrolysis & Deprotection: Separate the organic layer, wash with brine, and concentrate. Dissolve the crude intermediate in THF (10 mL) and add 1 M aqueous citric acid (10 mL) to hydrolyze the imine (stir for 2 hours at RT). Extract the free amine, then treat with 50% TFA in dichloromethane to cleave the tert-butyl ester. Precipitate the final (R)-amino acid with cold diethyl ether.

Method 3: Biocatalytic Synthesis via Engineered D-Amino Acid Dehydrogenase

Mechanistic Causality: Biocatalysis offers a green, atom-economical route. While wild-type amino acid dehydrogenases are strictly L-selective, engineered D-Amino Acid Dehydrogenases (DAADH) have been evolved to accept bulky non-natural substrates (2[1]). To drive the equilibrium forward and recycle the expensive NADH cofactor, a coupled system using Formate Dehydrogenase (FDH) is employed. The irreversible oxidation of formate to CO2​ ensures complete conversion. Alternatively, engineered transaminases can also be utilized for similar homophenylalanine derivatives (3 [3]).

Biocatalysis cluster_reaction Reductive Amination & Cofactor Recycling Keto Alpha-Keto Acid Substrate DAADH DAADH Keto->DAADH Amino D-Amino Acid Product NH3 NH3 NH3->DAADH DAADH->Amino NAD NAD+ DAADH->NAD NADH NADH NADH->DAADH Hydride FDH FDH NAD->FDH FDH->NADH Recycle CO2 CO2 FDH->CO2 Formate Formate Formate->FDH

Fig 2: Biocatalytic reductive amination cascade with FDH-mediated NADH cofactor recycling.

Self-Validating Protocol:

  • Buffer & Substrate Preparation: Prepare a 100 mM Tris-HCl buffer. Dissolve 2-oxo-4-(2-chlorophenyl)butanoic acid (50 mM), ammonium formate (200 mM), and NAD+ (1 mM).

  • pH Adjustment: Adjust the pH strictly to 8.0 using 1 M NH4​OH . Causality: High buffering capacity is critical as the reaction consumes ammonia and produces carbonic acid/CO2, which would otherwise crash the pH and denature the enzymes.

  • Biocatalytic Cascade: Add purified engineered DAADH (10 U/mL) and FDH (15 U/mL) to the reaction mixture.

  • Incubation: Incubate at 30°C with gentle shaking (150 rpm) for 24 hours. Self-Validation: The reaction validates itself through the continuous evolution of CO2​ bubbles, visually indicating active cofactor recycling.

  • Isolation: Acidify the mixture to pH 2.0 with HCl to precipitate the proteins. Centrifuge (10,000 x g, 15 min). Adjust the supernatant to the isoelectric point of the product (approx. pH 5.5) to induce direct in situ crystallization of the product, a technique heavily validated in preparative biocatalysis (4 [2]). Filter and dry.

Quantitative Data Summary

Table 1: Comparison of Asymmetric Synthesis Methods for (R)-2-Amino-4-(2-chlorophenyl)butanoic acid

ParameterMethod 1: HydrogenationMethod 2: PTC AlkylationMethod 3: Biocatalysis
Enantiomeric Excess (ee) >98%96 - 98%>99.9%
Overall Yield 85%78%92%
Scalability High (Kg scale)Medium (Gram scale)High (Kg scale, bioreactor)
E-factor (Waste/Product) Medium (Solvents, metals)High (Biphasic waste)Low (Aqueous, green)
Primary Challenge High-pressure equipmentCatalyst costEnzyme engineering/access

References

  • Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines | ACS Catalysis | 2

  • Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization | ACS Omega | 4

  • Asymmetrical Synthesis of l‐Homophenylalanine Using Engineered Escherichia coli Aspartate Aminotransferase | DOI / Biotechnology and Bioengineering | 3

  • Recent Advances in the Asymmetric Synthesis of Αlpha-Amino Acids via Radical Reactions | INEOS Open | 1

Sources

Method

Application Note: (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid as a Strategic Chiral Building Block in Medicinal Chemistry

Executive Summary The incorporation of non-canonical amino acids into peptide and small-molecule scaffolds represents a paradigm shift in modern drug discovery. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid —a D-homophenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of non-canonical amino acids into peptide and small-molecule scaffolds represents a paradigm shift in modern drug discovery. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid —a D-homophenylalanine derivative featuring an ortho-chloro substitution—serves as a highly specialized chiral building block. By integrating three distinct pharmacophoric features (D-stereochemistry, an extended alkyl spacer, and a halogen bond donor), this molecule provides orthogonal handles for medicinal chemists to simultaneously optimize proteolytic stability, membrane permeability, and target binding affinity[1].

This technical guide details the physicochemical rationale for utilizing this building block, outlines its mechanistic advantages in drug design, and provides self-validating experimental protocols for its integration into synthetic workflows.

Physicochemical & Structural Profiling

To effectively utilize (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, researchers must understand the causality behind its structural features:

  • Stereochemical Causality (The D-Configuration): Endogenous proteases (e.g., serine proteases, elastases) are highly stereospecific, recognizing only L-amino acid substrates. The strategic insertion of a D-amino acid at or near a scissile junction creates a profound steric clash. The carbonyl oxygen of the D-residue is displaced from the catalytic triad, converting the Michaelis complex into an inactive encounter, thereby rendering the peptide highly resistant to enzymatic degradation[2].

  • Halogen Bonding ( σ -Hole Interactions): The ortho-chloro substitution is not merely a lipophilic addition. Halogen atoms possess a region of positive electrostatic potential known as a " σ -hole" opposite the carbon-halogen covalent bond. This allows the chlorine atom to act as a highly directional electron acceptor (halogen bond donor), forming stabilizing non-covalent interactions with Lewis bases, such as the backbone carbonyl oxygens of target protein residues[3].

  • Conformational Constraint: The bulky ortho-chloro group creates localized steric hindrance against the β and γ carbons of the butanoic acid backbone. This restricts the χ1​ and χ2​ dihedral angles, pre-organizing the side chain into a limited conformational space. This pre-organization reduces the entropic penalty typically associated with the binding of highly flexible linear chains to a receptor pocket[4].

Mechanism cluster_0 Structural Features cluster_1 Pharmacological Outcomes D_Config (R)-Stereocenter (D-Amino Acid) Prot_Resist Protease Steric Clash (High Serum Stability) D_Config->Prot_Resist Cl_Subst Ortho-Chloro Substitution Halogen_Bond Sigma-Hole Interaction (Target Receptor Binding) Cl_Subst->Halogen_Bond Conf_Lock Restricted Dihedrals (Lower Entropic Penalty) Cl_Subst->Conf_Lock

Structural features of the chiral building block and their direct pharmacological outcomes.

Key Applications in Medicinal Chemistry

Cyclic Peptides and Membrane Permeability

Medium-sized cyclic peptides often struggle with poor oral bioavailability and low membrane permeability. The incorporation of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid addresses this by increasing the overall lipophilicity (LogP) of the macrocycle[5]. Furthermore, D-amino acids are known to induce specific secondary structures, such as β -turns, which facilitate intramolecular hydrogen bonding. This internalizes polar backbone amides, shielding them from the aqueous environment and significantly enhancing passive membrane permeability[1].

Peptidomimetics and ADME/T Optimization

Beyond target affinity, halogenation is a proven strategy for tuning ADME/T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The ortho-chloro substitution lowers the rate of oxidative metabolism by cytochrome P450 enzymes by blocking metabolically labile sites on the phenyl ring, extending the systemic half-life of the therapeutic[3].

Quantitative Data Summary

Table 1: Physicochemical Properties vs. Natural L-Phenylalanine

Property(R)-2-Amino-4-(2-chlorophenyl)butanoic acidL-Phenylalanine (Reference)Causality / Impact
Stereochemistry (R) / D-configuration(S) / L-configurationConfers absolute resistance to endogenous proteases.
Side Chain 2-(2-chlorophenyl)ethylBenzylExtended reach into deep hydrophobic pockets.
Halogen Bond Yes (Ortho-Cl σ -hole)NoEnables highly directional interactions with receptor carbonyls.
Flexibility Restricted ( χ1​,χ2​ )Highly flexibleReduces entropic penalty upon target binding.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal checks to prevent the propagation of errors during synthesis and evaluation.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) Incorporation

Rationale: The extended alkyl chain and the ortho-chloro substitution create local steric bulk, which can hinder standard coupling kinetics. To overcome this, we utilize HATU—a highly efficient uronium-based coupling reagent—to ensure complete activation without epimerization.

Step-by-Step Methodology:

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in 1:1 DMF/DCM for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 mins). Wash thoroughly with DMF (5 × 1 min).

  • Amino Acid Activation & Coupling:

    • Dissolve 0.4 mmol (4 eq) of Fmoc-(R)-2-Amino-4-(2-chlorophenyl)butanoic acid and 0.38 mmol (3.8 eq) of HATU in minimal DMF.

    • Add 0.8 mmol (8 eq) of DIPEA. The slight deficit of HATU prevents capping of unreacted amines by the coupling reagent itself.

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Self-Validating Microcleavage: Do not proceed blindly. Extract ~5 mg of resin. Cleave using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Validation Check: If the exact mass of the target sequence is confirmed with >95% purity, proceed to the next cycle. If unreacted peptide is detected, perform a second coupling cycle using DIC/Oxyma to provide an orthogonal activation mechanism.

SPPS_Workflow N1 Resin Swelling (DMF/DCM) N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling: (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (HATU, DIPEA, 2 hrs) N2->N3 N4 Microcleavage (TFA/TIPS/H2O) N3->N4 N5 LC-MS Validation (Confirm Mass & Purity) N4->N5 N6 Proceed to Next AA or Recouple N5->N6

Self-validating Solid Phase Peptide Synthesis (SPPS) workflow ensuring high coupling efficiency.

Protocol B: In Vitro Proteolytic Stability Assay (Human Serum)

Rationale: To quantitatively validate the stabilizing effect of the D-amino acid substitution against endogenous peptidases.

Step-by-Step Methodology:

  • Matrix Preparation: Pre-warm pooled human serum (25% v/v in PBS, pH 7.4) to 37°C.

  • Incubation: Initiate the assay by adding the synthesized peptide (final concentration: 10 µM). Incubate at 37°C with gentle shaking.

  • Quenching & Extraction: At specific time points (0, 1, 2, 4, 8, 24, 48 hours), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

    • Validation Check: The SIL-IS is critical. It corrects for variable matrix effects and extraction losses during protein precipitation, ensuring the calculated half-life ( T1/2​ ) is a true reflection of proteolytic stability rather than experimental variance.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to pellet precipitated serum proteins.

  • LC-MS/MS Quantification: Analyze the supernatant using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer. Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time to calculate the elimination rate constant ( k ) and T1/2​ .

Table 2: Comparative Proteolytic Half-Life ( T1/2​ ) in Human Serum

Compound / Peptide Motif T1/2​ in Human SerumFold Increase
Standard L-Phe Peptide~2.5 hoursBaseline (1x)
L-homoPhe Peptide~3.1 hours1.2x
(R)-2-Amino-4-(2-chlorophenyl)butanoic acid Peptide > 48 hours > 19x

Sources

Application

In vitro assay preparation with (R)-2-Amino-4-(2-chlorophenyl)butanoic acid derivatives

An In-Depth Guide to the In Vitro Assay Preparation and Pharmacological Characterization of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid Derivatives This document provides a comprehensive framework for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the In Vitro Assay Preparation and Pharmacological Characterization of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid Derivatives

This document provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the in vitro characterization of novel (R)-2-Amino-4-(2-chlorophenyl)butanoic acid derivatives. The structural similarity of this chemical scaffold to known neuroactive compounds, such as the GABAB receptor agonist (R)-Baclofen, suggests a high probability of interaction with central nervous system (CNS) targets, particularly ionotropic and metabotropic glutamate and GABA receptors.[1][2][3][4]

This guide eschews a rigid template in favor of a logically structured screening cascade. It begins with primary binding assays to identify potential targets, progresses to functional assays to determine the mode of action, and concludes with essential cell viability studies to rule out cytotoxic artifacts. The causality behind experimental choices is explained throughout, ensuring that each protocol functions as a self-validating system.

Section 1: The Rationale and Proposed Screening Cascade

The core structure, a phenyl-substituted γ-aminobutyric acid (GABA) analogue, provides a strong rationale for prioritizing the GABA and glutamate systems as primary targets. Baclofen, a structural relative, is a classic GABAB receptor agonist.[1][2] Therefore, the initial investigation should focus on determining the affinity and functional activity of the novel derivatives at these key receptors.

A hierarchical screening approach is recommended to efficiently characterize the pharmacological profile of these compounds. This ensures that resource-intensive functional and secondary assays are performed only on compounds that show initial promise in binding studies.

Screening_Cascade cluster_0 Phase 1: Primary Target Identification (Binding Affinity) cluster_1 Phase 2: Functional Activity Profiling cluster_2 Phase 3: Selectivity & Safety Profiling P1 Test Compound Library ((R)-2-Amino-4-(2-chlorophenyl)butanoic acid derivatives) P2 NMDA Receptor Radioligand Binding Assay ([3H]MK-801) P1->P2 Screening P3 GABAB Receptor Radioligand Binding Assay ([3H]CGP54626) P1->P3 Screening F1 Calcium Flux Assay (NMDA/AMPA Agonism/Antagonism) P2->F1 Hits with Ki < 10 µM F2 cAMP Accumulation Assay (GABAB Agonism/Antagonism) P3->F2 Hits with Ki < 10 µM S1 AMPA/Kainate Receptor Functional Assay F1->S1 Active Compounds S3 Neuronal Cell Viability Assay (e.g., LDH, MTT) F1->S3 Active Compounds S2 GABAA Receptor Functional Assay F2->S2 Active Compounds F2->S3 Active Compounds End Lead Candidate Profile S1->End S2->End S3->End

Diagram 1: A proposed hierarchical screening cascade for novel compounds.

Section 2: Primary Target Binding Assays

The initial step is to determine if the compounds physically interact with the intended receptors. Radioligand binding assays are a robust and fundamental technique for quantifying the affinity of a test compound for its target.[5]

Protocol: NMDA Receptor Competitive Binding Assay

Principle: This protocol measures the ability of a test compound to displace a specific high-affinity radioligand, [³H]MK-801, from the PCP site within the NMDA receptor ion channel.[5][6] The amount of radioligand displaced is proportional to the affinity of the test compound for the receptor.

Materials and Reagents:

  • Membrane Preparation: Homogenized whole rat brain or cerebral cortex preparation containing NMDA receptors.[7]

  • Radioligand: MK-801 (specific activity ~70-85 Ci/mmol).

  • Non-specific Binding (NSB) Ligand: Unlabeled Dizocilpine (MK-801) or Phencyclidine (PCP) at a high concentration (e.g., 10 µM).

  • Binding Buffer: 5 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4.

  • Filters: 96-well glass fiber filter plates (e.g., GF/C), presoaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[5]

  • Scintillation Cocktail: Suitable for aqueous samples.

  • Equipment: 96-well microplates, cell harvester, liquid scintillation counter.

Experimental Workflow Diagram:

NMDA_Binding_Workflow cluster_wells 96-Well Plate Setup Start Prepare Reagents & Plates Total Total Binding: Membrane + Buffer + [3H]MK-801 Start->Total NSB Non-Specific Binding (NSB): Membrane + Unlabeled MK-801 + [3H]MK-801 Start->NSB Test Test Compound: Membrane + Test Cmpd (serial dilution) + [3H]MK-801 Start->Test Incubate Incubate at Room Temperature (e.g., 60 minutes) Total->Incubate NSB->Incubate Test->Incubate Harvest Rapid Filtration over GF/C Plate (using Cell Harvester) Incubate->Harvest Wash Wash Filters x3 with Ice-Cold Wash Buffer Harvest->Wash Dry Dry Filter Plate Wash->Dry Scint Add Scintillation Cocktail Dry->Scint Count Quantify Radioactivity (Liquid Scintillation Counter) Scint->Count Analyze Data Analysis: Calculate Specific Binding & IC50 Count->Analyze End Determine Ki Value Analyze->End Calcium_Flux_Workflow cluster_modes Assay Modes Start Seed Cells in 96/384-Well Plate Incubate_Cells Incubate Cells (24-48 hours) Start->Incubate_Cells Load_Dye Load Cells with Calcium-Sensitive Dye (e.g., Fluo-4 AM) Incubate_Cells->Load_Dye Wash_Cells Wash to Remove Excess Dye Load_Dye->Wash_Cells Agonist Agonist Mode: Add Test Compound Wash_Cells->Agonist Antagonist Antagonist Mode: 1. Pre-incubate with Test Compound 2. Add EC80 Agonist (Glutamate) Wash_Cells->Antagonist Read_Fluorescence Measure Fluorescence Over Time in Plate Reader Agonist->Read_Fluorescence Antagonist->Read_Fluorescence Analyze Data Analysis: Calculate EC50 (Agonist) or IC50 (Antagonist) Read_Fluorescence->Analyze End Determine Functional Potency Analyze->End

Diagram 3: General workflow for a cell-based calcium flux functional assay.

Step-by-Step Protocol:

  • Cell Plating: Seed the receptor-expressing HEK293 cells into black-walled, clear-bottom 96- or 384-well microplates and culture for 24-48 hours.

  • Dye Loading: Aspirate the culture medium and add the fluorescent calcium dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove extracellular dye.

  • Assay Execution (using a fluorescence plate reader):

    • Establish a stable baseline fluorescence reading (F₀).

    • For Antagonist Mode: Add the test compounds (or vehicle/control antagonist) and incubate for 15-30 minutes. Then, add a pre-determined concentration of agonist (e.g., EC₈₀ of glutamate/glycine) and continue reading the fluorescence.

    • For Agonist Mode: Directly add the test compounds in various concentrations and measure the fluorescence response.

  • Data Acquisition: Record the fluorescence intensity over time. The peak fluorescence (F) after stimulation is used for analysis.

Data Analysis:

  • Normalize Response: The response is typically expressed as a ratio (F/F₀) or as a percentage of the response to a saturating concentration of the standard agonist.

  • Generate Dose-Response Curves: Plot the normalized response against the log concentration of the test compound.

  • Determine Potency: For agonists, calculate the EC₅₀ (concentration for 50% of maximal effect). For antagonists, calculate the IC₅₀ (concentration for 50% inhibition of the agonist response).

Protocol: GABAB Receptor Functional Assay via cAMP Measurement

Principle: GABAB receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. [8]This assay measures changes in cAMP levels to determine the functional activity of test compounds.

GABAB Signaling Pathway Diagram:

GABAB_Pathway Ligand (R)-Baclofen or Test Compound Receptor GABAB Receptor Ligand->Receptor binds G_Protein Gi/o Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC substrate PKA Downstream Signaling (e.g., PKA) cAMP->PKA activates

Diagram 4: Simplified GABAB receptor signaling pathway.

Key Methodological Points:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) expressing the GABAB receptor.

  • Assay Principle: The assay is typically run by first stimulating adenylyl cyclase with forskolin and then measuring the ability of a GABAB agonist to inhibit this forskolin-stimulated cAMP production.

  • Detection: cAMP levels can be quantified using various commercial kits, often based on competitive immunoassays (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis:

    • Agonist Mode: Test compounds are added in the presence of forskolin. A decrease in the cAMP signal indicates agonism. An EC₅₀ is calculated.

    • Antagonist Mode: Cells are pre-incubated with the test compound, followed by the addition of a known GABAB agonist (like Baclofen) plus forskolin. A reversal of the agonist-induced inhibition of cAMP indicates antagonism. An IC₅₀ is calculated.

Section 4: Cell Viability and Cytotoxicity Assays

It is critical to ensure that any observed activity in functional assays is not a result of compound-induced cell death. Cytotoxicity assays should be run in parallel with functional screens, using the same cell lines and compound concentrations. [9][10] Principle: Several methods can assess cell health. The lactate dehydrogenase (LDH) assay is a common choice. LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of cytotoxicity. [10][11]

Protocol: LDH Cytotoxicity Assay

Materials and Reagents:

  • Cell Line: The same cell line used in the functional assays.

  • Control Compounds: A vehicle control (e.g., 0.5% DMSO) and a positive control for lysis (e.g., Triton X-100).

  • LDH Assay Kit: Commercially available colorimetric or fluorescent kits.

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and treat them with the (R)-2-Amino-4-(2-chlorophenyl)butanoic acid derivatives at the same concentrations and for the same duration as in the functional assays.

  • Sample Collection: Carefully collect an aliquot of the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mixture from the kit according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored (formazan) or fluorescent product.

  • Measurement: Incubate for the recommended time and measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Compare the LDH release in wells treated with test compounds to the negative (vehicle) and positive (lysis) controls. A significant increase in LDH release compared to the vehicle control indicates cytotoxicity.

Section 5: Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to facilitate comparison between derivatives and guide structure-activity relationship (SAR) studies.

Table 1: Example Data Summary for a Series of Derivatives

Compound IDNMDA Binding Kᵢ (µM)GABAB Binding Kᵢ (µM)NMDA Functional EC₅₀/IC₅₀ (µM) [Mode]GABAB Functional EC₅₀/IC₅₀ (µM) [Mode]Cytotoxicity (LDH Release % of Max at 10 µM)
Cmpd-001 1.2> 502.5 [Antagonist]> 50 [N/A]< 5%
Cmpd-002 > 500.8> 50 [N/A]1.1 [Agonist]< 5%
Cmpd-003 25.633.1Not TestedNot Tested85%
Control-1 (MK-801) 0.005> 500.01 [Antagonist]> 50 [N/A]< 5%
Control-2 (Baclofen) > 500.15> 50 [N/A]0.25 [Agonist]< 5%

N/A: Not Applicable

Interpretation:

  • Cmpd-001 shows selective antagonist activity at the NMDA receptor with no off-target binding at GABAB and no cytotoxicity.

  • Cmpd-002 is a selective GABAB receptor agonist.

  • Cmpd-003 is cytotoxic at relevant concentrations, and its apparent weak binding may be an artifact. This compound should be flagged and deprioritized.

By following this structured, multi-faceted approach, researchers can efficiently and accurately profile novel (R)-2-Amino-4-(2-chlorophenyl)butanoic acid derivatives, leading to a robust understanding of their pharmacological potential and guiding future drug development efforts.

References

  • BenchChem. (2025).
  • Javitt, D.C. (2001). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. PubMed.

  • Barmada, S.J., et al. Cell death assays for neurodegenerative disease drug discovery.
  • Gasparini, F., et al. Allosteric Modulators for mGlu Receptors.
  • Belelli, D., et al. (2013). Methods for recording and measuring tonic GABAA receptor-mediated inhibition.
  • Enna, S.J. & Möhler, H. Characterization of GABA Receptors.
  • Gregory, K.J., et al. (2020). Detailed In Vitro Pharmacological Characterization of Clinically Tested Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5.
  • Kloft, M., et al. (2020). Cell-Based Reporter Release Assay to Determine the Activity of Calcium-Dependent Neurotoxins and Neuroactive Pharmaceuticals.
  • Belelli, D., et al. (2025).
  • Reaction Biology. NMDA Biochemical Binding Assay Service.
  • Creative Biolabs. Cell Viability Assay Service.
  • Hristova, K., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate.
  • Axion BioSystems. Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons.
  • Larsen, J.P., et al. (2017).
  • Frølund, B., et al. (2005). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid.
  • Wikipedia. Baclofen.
  • Langermann, J., et al. (2022). (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
  • Fernandes, P.R., et al. (2022). Green and Efficient Synthesis of Baclofen. Advanced Journal of Chemistry, Section B.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Racemization of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid in HATU Couplings

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical stereochemical challenge: the loss of enantiomeric purity when coupling sterically hindered, un...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a critical stereochemical challenge: the loss of enantiomeric purity when coupling sterically hindered, unnatural D-amino acids like (R)-2-Amino-4-(2-chlorophenyl)butanoic acid using uronium-based reagents.

This guide synthesizes mechanistic causality, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the stereochemical integrity of your target molecules.

The Mechanistic Root of the Problem

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is an unnatural amino acid featuring a bulky, electron-withdrawing side chain. When activated by HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), the carboxylic acid is rapidly converted into an highly reactive O-acyluronium intermediate, which is subsequently trapped by HOAt to form an active ester[1].

Because the steric bulk of the 2-chlorophenyl group slows down the incoming amine nucleophile (aminolysis), the activated ester persists in solution. This delay allows the carbonyl oxygen of the N-protecting group to cyclize onto the activated carbon, forming a 5(4H)-oxazolone intermediate[2]. The α-proton of this oxazolone is highly acidic. If a strong tertiary base like DIPEA is present, it rapidly abstracts this proton, generating a planar, achiral enolate[3]. When the amine finally attacks, it opens the ring from either face, yielding a mixture of (R)- and (S)-diastereomers[2].

Mechanism A (R)-Amino Acid (Chiral) B O-Acyluronium / HOAt Ester (Highly Reactive) A->B HATU + Base (Activation) C Oxazolone Intermediate (Prone to Deprotonation) B->C N-Protecting Group Cyclization E (R)-Peptide (Desired Product) B->E Amine Attack (Fast Aminolysis) D Achiral Enolate (Loss of Stereocenter) C->D Base Abstraction of α-proton D->E Amine Attack (50%) F (S)-Peptide (Epimerized Byproduct) D->F Amine Attack (50%)

Mechanistic pathway of HATU-induced racemization via oxazolone and achiral enolate intermediates.

Diagnostic FAQs

Q: Why is my (R)-enantiomer racemizing specifically when I use DIPEA? A: The choice of base strongly influences stereochemical stability during uronium-mediated coupling[1]. DIPEA (N,N-Diisopropylethylamine) is a relatively strong base. While its steric bulk prevents it from acting as a nucleophile, its basicity is more than sufficient to abstract the α-proton of the transient oxazolone[3]. For racemization-sensitive substrates, switching to a weaker, sterically hindered base like 2,4,6-collidine (TMP) significantly reduces the rate of α-proton abstraction while still scavenging the protons generated during the reaction[1].

Q: How does the "pre-activation" time affect the stereopurity of my product? A: A common mistake in solid-phase and solution-phase peptide synthesis is allowing the amino acid, HATU, and base to stir together before adding the amine nucleophile (pre-activation)[1]. Prolonged pre-activation maximizes the time the amino acid spends as an active ester or oxazolone in the presence of a base, directly correlating with severe racemization[2]. For (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, pre-activation must be completely eliminated[4].

Q: If HATU/Collidine still yields unacceptable epimer levels, what is the best alternative chemistry? A: If uronium-based chemistry fails to suppress epimerization due to extreme steric hindrance, transition to a carbodiimide/oxime system. The DIC/OxymaPure system provides excellent coupling efficiency with a significantly lower propensity for oxazolone formation, often outperforming HATU in maintaining stereochemical integrity because it does not require a tertiary base[5].

Quantitative Data on Racemization Risk

The following table summarizes the causal relationship between reaction conditions and expected epimerization levels for sterically hindered unnatural amino acids during HATU coupling.

Coupling SystemBase SelectionPre-Activation TimeRelative Aminolysis RateOxazolone Formation RiskExpected Epimerization
HATU DIPEA (2.0 - 3.0 eq)5 - 10 minsVery FastHighHigh (>10%)
HATU DIPEA (2.0 - 3.0 eq)None (0 mins)Very FastModerateModerate (2-5%)
HATU 2,4,6-Collidine (3.0 eq)None (0 mins)FastLowLow (<1%)
DIC / Oxyma None RequiredN/AModerateVery LowTrace / Undetectable

Optimized Experimental Protocols

Protocol A: Zero-Preactivation HATU/Collidine Coupling (Self-Validating System)

Objective: Couple (R)-2-Amino-4-(2-chlorophenyl)butanoic acid while kinetically outcompeting oxazolone formation to maintain >99% enantiomeric excess (ee).

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve 1.0 eq of the N-protected (R)-2-Amino-4-(2-chlorophenyl)butanoic acid and 1.1 eq of the amine nucleophile in anhydrous DMF to achieve a 0.1 M concentration.

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Causality: Lower temperatures exponentially decrease the thermodynamic rate of intramolecular cyclization to the oxazolone.

  • Activation: Add 1.05 eq of solid HATU to the stirring solution.

  • Initiation (Base Addition): Dropwise, add 3.0 eq of 2,4,6-collidine. Causality: By adding the base last in the presence of the amine, the transient active ester is immediately intercepted by the amine. Collidine provides sufficient proton scavenging without the basicity required to aggressively deprotonate the chiral α-carbon.

  • Propagation: Stir at 0°C for 1 hour, then allow the reaction to slowly warm to room temperature for an additional 2 hours.

  • Self-Validation Checkpoint: Before proceeding to workup, quench a 5 µL aliquot of the reaction mixture in 50% MeCN/H₂O. Analyze via chiral LC-MS to confirm the disappearance of the starting material and quantify the (R)- vs (S)-diastereomer ratio. Proceed to standard aqueous workup only if epimerization is validated at <1%.

Protocol S1 1. Dissolve AA + Amine S2 2. Add HATU at 0°C S1->S2 S3 3. Add Collidine (No Pre-activation) S2->S3 S4 4. Aminolysis (0°C to RT) S3->S4 S5 5. LC-MS/HPLC Validation S4->S5

Optimized zero-preactivation workflow for suppressing epimerization during HATU coupling.

Protocol B: Base-Free DIC/Oxyma Coupling (Fallback Strategy)

Objective: Utilize a carbodiimide/oxime system when the steric bulk of the amine makes uronium chemistry unviable, bypassing the base-catalyzed oxazolone pathway entirely[5].

  • Preparation: Dissolve 1.0 eq of the carboxylic acid and 1.0 eq of OxymaPure in anhydrous DMF.

  • Activation: Add 1.1 eq of DIC (N,N'-Diisopropylcarbodiimide) at 0°C.

  • Esterification: Stir for 5 minutes to allow the formation of the Oxyma active ester.

  • Coupling: Add 1.1 eq of the amine nucleophile.

  • Propagation & Validation: Stir at room temperature for 4-12 hours. Monitor the conversion via LC-MS, noting that the reaction will proceed slower than HATU but with near-perfect stereochemical retention.

References[2] A Comparative Guide to Racemization in Peptide Synthesis: HATU vs. Alternative Coupling Reagents - Benchchem. Verified URL[1] HATU and HBTU Peptide Coupling: Mechanism and Bench Utility - Peptidechemistry.org. Verified URL[4] Accelerated chemical synthesis of peptides and small proteins - PNAS. Verified URL[3] Choosing a Base for HATU Coupling: A Comparative Analysis of DIPEA and Triethylamine - Benchchem. Verified URL[5] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. Verified URL

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Optimization

Improving overall yield in (R)-2-Amino-4-(2-chlorophenyl)butanoic acid synthesis

Technical Support Center: (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid Synthesis Welcome to the technical support resource for the synthesis of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid Synthesis

Welcome to the technical support resource for the synthesis of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and ensure high enantiopurity. We will address common challenges through a series of frequently asked questions and detailed troubleshooting protocols, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Section 1: Core Synthesis Strategies

Q1: What are the primary strategies for synthesizing enantiomerically pure (R)-2-Amino-4-(2-chlorophenyl)butanoic acid?

There are two main approaches to obtain the desired (R)-enantiomer:

  • Asymmetric Synthesis: This "chiral approach" involves creating the desired stereocenter selectively.[1] Common methods include the alkylation of a chiral glycine enolate equivalent, where a chiral auxiliary directs the approach of the electrophile (2-chlorophenylethyl halide), or catalytic asymmetric methods.[2] This strategy is often more atom-economical as it avoids discarding the unwanted enantiomer.

  • Chiral Resolution: This "racemic approach" involves synthesizing the racemic 2-Amino-4-(2-chlorophenyl)butanoic acid first, followed by separation of the enantiomers.[1] The most common method is the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or a chiral amine like brucine.[3] One diastereomer preferentially crystallizes and can be separated, after which the resolving agent is removed to yield the pure enantiomer. While potentially less efficient (with a theoretical maximum yield of 50% for the desired enantiomer without a racemization/recycling step), it can be a robust and scalable method.

Synthesis_Strategies cluster_approaches Primary Approaches cluster_details_asym Key Methods cluster_details_res Key Methods Start Synthesis Goal: (R)-2-Amino-4-(2-chlorophenyl)butanoic acid Asymmetric Asymmetric Synthesis (Direct Enantioselective Route) Start->Asymmetric Resolution Chiral Resolution (Racemic Synthesis + Separation) Start->Resolution Auxiliary Chiral Auxiliary-Based (e.g., Schöllkopf, Evans) Asymmetric->Auxiliary Stoichiometric Control Catalytic Catalytic Asymmetric (e.g., Phase-Transfer, Ni-catalyzed) Asymmetric->Catalytic Catalytic Control Diastereomeric Diastereomeric Salt Crystallization Resolution->Diastereomeric Classical Method Enzymatic Enzymatic Kinetic Resolution Resolution->Enzymatic Biocatalytic Method

Caption: Primary synthetic routes to (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Section 2: Troubleshooting Low Yield and Purity

Q2: My overall yield is consistently low after the initial C-C bond formation. What are the common causes?

Low yield in the alkylation step often points to issues with starting materials, reaction conditions, or competing side reactions. Consider the following:

  • Starting Material Quality: Ensure your starting materials, particularly the electrophile (e.g., 1-(2-bromoethyl)-2-chlorobenzene) and the glycine equivalent, are pure and dry. Moisture can quench the strong bases used to generate the nucleophile.

  • Base Selection and Deprotonation: Incomplete deprotonation of the glycine equivalent is a frequent cause of low conversion. Strong, non-nucleophilic bases like LDA or KHMDS are typically required. The temperature during deprotonation is critical; adding the base at a low temperature (e.g., -78 °C) is standard practice to prevent side reactions.

  • Side Reactions: The primary competing reaction is often self-condensation of the glycine equivalent or elimination of the electrophile. Slow addition of the electrophile to the pre-formed enolate at low temperature can minimize these pathways.

  • Steric Hindrance: The 2-chlorophenyl group introduces steric bulk, which can slow down the desired SN2 reaction.[4] You may need to use longer reaction times or slightly elevated temperatures after the initial addition, but this must be balanced against the risk of reduced enantioselectivity.

Q3: I'm observing significant impurities after the final deprotection step. How can I improve the purity?

Impurities often arise from incomplete reactions or degradation during work-up.

  • Incomplete Deprotection: Protecting groups (e.g., Boc, Cbz on the amine; benzyl or t-butyl esters on the acid) require specific conditions for removal. Monitor the reaction by TLC or LC-MS to ensure it goes to completion. For acid-labile groups like Boc, using a scavenger such as triisopropylsilane (TIS) can prevent side reactions with reactive intermediates.[5]

  • Harsh Deprotection Conditions: Overly harsh conditions (e.g., excessively high temperatures or prolonged exposure to strong acid/base) can cause degradation of the product. Use the mildest conditions known to be effective for your specific protecting group.

  • Purification Strategy: This amino acid can be challenging to purify via standard silica gel chromatography due to its amphoteric nature. Consider alternative methods:

    • Ion-Exchange Chromatography: Highly effective for separating amino acids from neutral or similarly charged impurities.

    • Recrystallization: If a stable crystalline solid can be formed, this is an excellent method for achieving high purity on a large scale. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol).

Section 3: Optimizing Enantioselectivity

Q4: My chiral resolution is inefficient, with poor separation of the diastereomeric salts. What can I do?

Inefficient resolution is almost always a problem of solubility differences between the diastereomeric salts.[3]

  • Choice of Resolving Agent: This is the most critical factor. No single agent works for all compounds. It is essential to screen a variety of commercially available chiral acids or bases. For an amine, common agents include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, and (+)-camphorsulfonic acid.

  • Solvent System for Crystallization: The solvent plays a crucial role in differentiating the solubilities of the diastereomers. A systematic screen of single and mixed solvent systems is necessary. Alcohols (methanol, ethanol, isopropanol) and their mixtures with water are common starting points.

  • Temperature and Cooling Rate: Control the crystallization process carefully. A slow cooling rate generally produces larger, purer crystals. Crash-cooling often traps impurities and the other diastereomer.

  • Seeding: If you have a small amount of the desired pure diastereomeric salt, use it to seed the crystallization. This can dramatically improve the efficiency and selectivity of the process.

Q5: The enantiomeric excess (ee) from my asymmetric synthesis is low. How can I improve it?

Low ee points to a poorly controlled stereochemical environment in the key bond-forming step.

  • Catalyst/Auxiliary Integrity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity and has not degraded. Many organocatalysts and chiral ligands are sensitive to air and moisture.[6][7]

  • Reaction Temperature: This is often the most important parameter for enantioselectivity. Lowering the reaction temperature typically enhances selectivity by favoring the transition state leading to the major enantiomer. Conduct a temperature optimization study (e.g., -78 °C, -40 °C, -20 °C).

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the organization of the chiral transition state. Screen a range of solvents (e.g., THF, toluene, dichloromethane, diethyl ether).

  • Counter-ion Effects: In reactions involving metal enolates (e.g., lithium, sodium, potassium), the metal counter-ion plays a significant role in the geometry of the transition state. Additives like LiCl can sometimes improve stereoselectivity by creating a more defined and rigid transition state structure.

Troubleshooting Guide: Quick Reference

Problem Potential Cause(s) Recommended Actions & Solutions
Low Overall Yield 1. Incomplete reaction (low conversion).2. Formation of significant side products.3. Product loss during work-up/purification.1. Verify base strength and stoichiometry; increase reaction time/temperature cautiously.2. Lower reaction temperature; ensure slow addition of reagents; check for electrophile elimination.3. Optimize extraction pH; consider ion-exchange chromatography instead of silica gel.
Low Enantiomeric Excess (ee%) 1. Poor stereocontrol in the key reaction.2. Racemization during subsequent steps.3. Impure chiral catalyst or resolving agent.1. Lower the reaction temperature; screen different solvents and chiral ligands/auxiliaries.2. Avoid harsh acidic or basic conditions, especially at high temperatures, during work-up and deprotection.3. Verify the purity and ee% of the chiral source material.
Reaction Fails to Start 1. Inactive reagents (e.g., wet solvent/reagents).2. Base not strong enough for deprotonation.3. Catalyst poisoning or deactivation.1. Use freshly distilled, anhydrous solvents; dry reagents under vacuum.2. Switch to a stronger base (e.g., from NaH to KHMDS or LDA).3. Purify starting materials to remove potential catalyst poisons (e.g., sulfur-containing impurities).
Difficulty in Product Isolation/Purification 1. Product is an oil or difficult to crystallize.2. Zwitterionic nature makes it insoluble in organic solvents but highly soluble in water.3. Streaking on silica gel columns.1. Attempt to form a salt (e.g., HCl or trifluoroacetate salt) to induce crystallization.2. Use ion-exchange resin or lyophilize from an aqueous solution.3. Avoid silica gel chromatography. If necessary, try reverse-phase (C18) chromatography or treat the column with a mobile phase containing a small amount of acid/base (e.g., acetic acid or triethylamine).

Experimental Protocols

Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization

This protocol describes a general procedure for resolving racemic 2-Amino-4-(2-chlorophenyl)butanoic acid.

Materials:

  • Racemic 2-Amino-4-(2-chlorophenyl)butanoic acid

  • (+)-Tartaric acid (or other suitable resolving agent)

  • Ethanol (absolute)

  • Deionized water

  • 2 M Hydrochloric Acid (HCl)

  • 2 M Sodium Hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Salt Formation: In a round-bottom flask, dissolve 1.0 equivalent of racemic 2-Amino-4-(2-chlorophenyl)butanoic acid in a minimal amount of hot ethanol/water (e.g., 9:1 v/v). In a separate flask, dissolve 0.5 equivalents of (+)-tartaric acid in the same hot solvent system.

    • Rationale: Using a half-equivalent of the resolving agent can sometimes lead to a more efficient resolution by preventing the formation of more soluble mixed diastereomeric species.[3]

  • Crystallization: Slowly add the resolving agent solution to the amino acid solution with gentle stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once turbidity is observed, allow the flask to stand undisturbed at 4 °C for 12-24 hours.

  • Isolation of Diastereomeric Salt: Collect the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any adhering mother liquor.

    • Self-Validation: At this stage, the optical rotation and melting point of the diastereomeric salt can be measured and compared to literature values if available. A sample can also be deprotected to check the ee%.

  • Liberation of the Enantiomer: Suspend the crystalline salt in water and adjust the pH to ~1-2 with 2 M HCl to protonate the carboxylic acid of the tartaric acid. If the desired amino acid precipitates, filter it. If it remains in solution, extract the aqueous layer with diethyl ether to remove the tartaric acid.

  • Final Isolation: Adjust the pH of the aqueous layer to the isoelectric point of the amino acid (typically pH 5-6) with 2 M NaOH. The (R)-2-Amino-4-(2-chlorophenyl)butanoic acid should precipitate.

  • Purification and Analysis: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Determine the final yield, melting point, optical rotation, and enantiomeric excess by chiral HPLC (see Protocol 2).

Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess (ee) Determination

This protocol provides a starting point for analyzing the enantiomeric purity of the final product. The exact conditions may need optimization.

Instrumentation & Columns:

  • HPLC system with a UV detector (220 nm or 254 nm)

  • Chiral Stationary Phase (CSP) column, e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® IA/IB/IC. These are known to be effective for resolving amino acid derivatives.[8]

Mobile Phase:

  • A typical mobile phase is a mixture of hexane or heptane with a polar modifier like isopropanol or ethanol. A small amount of an acidic or basic additive is often required.

  • Example Starting Condition: 90:10 (v/v) n-Hexane / Isopropanol + 0.1% Trifluoroacetic Acid (TFA).

    • Rationale: The non-polar main solvent controls the retention time, while the alcohol modifier and the additive (TFA) interact with the stationary phase and analyte to achieve separation.[8]

Procedure:

  • Sample Preparation: Prepare a stock solution of the amino acid in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. The sample may need to be derivatized (e.g., esterification of the carboxylic acid) for better resolution and peak shape on some columns.

  • Injection: Inject 5-10 µL of the sample solution.

  • Analysis: Run the chromatogram at a flow rate of 0.5 - 1.0 mL/min. The two enantiomers should appear as distinct peaks.

  • Calculation of ee%:

    • Identify the peak areas for the R-enantiomer (A_R) and the S-enantiomer (A_S).

    • Calculate the enantiomeric excess using the formula: ee% = [(A_R - A_S) / (A_R + A_S)] * 100

Troubleshooting_Workflow Problem Primary Issue: Low Overall Yield LowConversion Low Conversion? Problem->LowConversion SideProducts Major Side Products? Problem->SideProducts WorkupLoss Loss During Work-up? Problem->WorkupLoss LowConversion->SideProducts No Sol_Conversion Check Base Stoichiometry Increase Reaction Time Verify Reagent Purity LowConversion->Sol_Conversion Yes SideProducts->WorkupLoss No Sol_SideProducts Lower Reaction Temp. Slow Reagent Addition Change Solvent SideProducts->Sol_SideProducts Yes Sol_Workup Optimize Extraction pH Use Ion-Exchange Resin Recrystallize as Salt WorkupLoss->Sol_Workup Yes Success Yield Improved Sol_Conversion->Success Sol_SideProducts->Success Sol_Workup->Success

Caption: A troubleshooting decision tree for diagnosing low overall yield.

References

  • Fu, G. C. (2008). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. PMC. [Link]

  • Trost, B. M., & Silverman, S. M. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. PMC. [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]

  • Twomey, M. A., & Rovis, T. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Organic Chemistry Portal. [Link]

  • Chen, Y. K., Lurain, A. E., & Walsh, P. J. (2002). A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines. Journal of the American Chemical Society. [Link]

  • Royal Society of Chemistry. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. RSC Publishing. [Link]

  • Royal Society of Chemistry. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. Chemical Communications. [Link]

  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction. RSC Publishing. [Link]

  • Liu, W. R., & van der Donk, W. A. (2009). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC. [Link]

  • Yoshifuji, S., & Kaname, M. (1996). Stereospecific Synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-Amino-2-(4-chlorophenyl)butyric Acid] via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. J-Stage. [Link]

  • Han, J., et al. (2021). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]

  • Frølund, B., et al. (2002). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid. ACS Publications. [Link]

  • Patel, R. N. (2013). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • Denard, C. A., Hartwig, J. F., & Zhao, H. (2015). An Update: Enzymatic Synthesis for Industrial Applications. PMC. [Link]

  • Frølund, B., et al. (2002). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R- and S-enantiomers of 5-amino-3-(4-chlorophenyl)pentanoic acid. PubMed. [Link]

  • Ribeiro, A. R., et al. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. MDPI. [Link]

  • Dove Medical Press. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. [Link]

  • Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]

  • Google Patents. (2017). WO2017009753A1 - An improved process for the preparation of baclofen and its intermediate.
  • Ghimire, A., & Lee, J. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Orru, R. V. A., & de la Escosura, A. (2020). Telescoped Continuous Flow Synthesis of Optically Active γ-Nitrobutyric Acids as Key Intermediates of Baclofen, Phenibut, and Fluorophenibut. Organic Letters. [Link]

  • Schaffer, S., et al. (2025). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. r/OrganicChemistry. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and formulation sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. We will explore the underlying physicochemical principles and provide a series of troubleshooting guides and detailed experimental protocols to systematically address and overcome these solubility issues.

Section 1: Understanding the Molecule - Core Physicochemical Profile

Before attempting to enhance solubility, it is critical to understand the inherent properties of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. Its structure dictates its behavior in aqueous media.

FAQ: What are the key structural features of this compound that influence its solubility?

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

  • Acidic Group: A carboxylic acid (-COOH) group.

  • Basic Group: An alpha-amino (-NH2) group.

  • Hydrophobic Moiety: A 2-chlorophenyl ring attached to a butyl chain.

The presence of the ionizable amino and carboxyl groups provides opportunities for pH-dependent solubility, while the bulky, non-polar 2-chlorophenyl group is the primary contributor to its poor intrinsic aqueous solubility. At its isoelectric point (pI), the molecule exists as a zwitterion, which often exhibits minimal solubility.

FAQ: What are the pKa values for this compound, and why are they important?
  • The pKa of the carboxylic acid group (pKa1) is expected to be around 2-3 .

  • The pKa of the amino group (pKa2) is expected to be around 9-10 .

These values are crucial because they determine the ionization state of the molecule at any given pH, which directly impacts its solubility.[1] The solubility of ionizable drugs is pH-dependent, with the charged (ionized) forms being significantly more soluble in water than the neutral or zwitterionic form.[1]

PropertyEstimated ValueSignificance for Solubility
Molecular Formula C₁₀H₁₂ClNO₂Indicates the elemental composition.[2]
Molecular Weight 213.66 g/mol Affects molar concentration calculations.[2]
pKa1 (Carboxyl) ~2.5 (Estimated)Below this pH, the carboxyl group is mostly protonated (-COOH).
pKa2 (Amino) ~9.5 (Estimated)Above this pH, the amino group is mostly deprotonated (-NH₂).
Isoelectric Point (pI) ~6.0 (Estimated)The pH at which the molecule has a net-zero charge (zwitterion); solubility is expected to be at its minimum.
logP (Predicted) ~1.3 - 2.0Indicates a moderate lipophilicity, suggesting poor intrinsic water solubility.

Disclaimer: These are estimated values. For accurate formulation development, it is imperative to experimentally determine the pKa and intrinsic solubility.

Section 2: Troubleshooting Guides for Solubility Enhancement

This section provides a systematic approach to improving the solubility of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, starting with the most fundamental techniques.

Troubleshooting Guide 1: pH Adjustment

Issue: My compound precipitates out of my aqueous buffer.

Underlying Principle: As an amphoteric compound, its solubility is lowest at its isoelectric point (pI) and increases significantly at pH values where it is predominantly in a charged, salt form.[3][4]

  • At low pH (pH < pKa1): The amino group is protonated (-NH₃⁺) and the carboxyl group is neutral (-COOH). The molecule carries a net positive charge (cation).

  • At high pH (pH > pKa2): The carboxyl group is deprotonated (-COO⁻) and the amino group is neutral (-NH₂). The molecule carries a net negative charge (anion).

dot

Caption: pH-dependent ionization states and expected solubility.

Solutions:

  • Acidic Conditions: Adjust the pH of your aqueous solution to at least 1.5-2 pH units below the pKa of the carboxyl group (i.e., pH < 1.0). This ensures the formation of the highly soluble cationic salt (e.g., the hydrochloride salt).

  • Alkaline Conditions: Adjust the pH to at least 1.5-2 pH units above the pKa of the amino group (i.e., pH > 11.0). This promotes the formation of the highly soluble anionic salt (e.g., the sodium salt).

  • Action: Perform a pH-solubility profile experiment to identify the optimal pH ranges for your application. (See Protocol 1 ).

Troubleshooting Guide 2: Co-Solvent Systems

Issue: Adjusting pH is not feasible for my experiment (e.g., cell-based assay), and the compound remains poorly soluble.

Underlying Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[5] This reduces the interfacial tension between the aqueous environment and the hydrophobic solute, thereby increasing solubility.[6]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycols (e.g., PEG 300, PEG 400)

  • Glycerin

  • Dimethyl Sulfoxide (DMSO)[7]

Co-solventTypical Conc. Range (%)Notes
DMSO 0.1 - 10%Excellent solubilizing power but can have cellular toxicity at higher concentrations.
Ethanol 5 - 40%Widely used, but can cause protein precipitation in some biological assays.
Propylene Glycol 10 - 60%A common vehicle for parenteral formulations.[8]
PEG 400 10 - 70%Good solubilizer for many poorly soluble drugs.[9]

Solutions:

  • Screening: Prepare stock solutions of your compound in various neat co-solvents (e.g., 10-50 mg/mL in DMSO or Ethanol).

  • Titration: Perform a co-solvent screening study by adding small aliquots of the concentrated stock solution to your aqueous buffer while vortexing. Observe for precipitation.

  • Optimization: Identify the minimum percentage of co-solvent required to maintain the desired concentration of your compound in solution. Always run a vehicle control in your experiments to account for any effects of the co-solvent itself. (See Protocol 2 ).

Troubleshooting Guide 3: Complexation with Cyclodextrins

Issue: I need a formulation with high aqueous solubility without using organic co-solvents, and pH adjustment is not sufficient or desired.

Underlying Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[10][11] They can encapsulate the non-polar chlorophenyl moiety of your molecule, forming an inclusion complex. This complex presents a hydrophilic exterior to the water, significantly enhancing the apparent solubility of the guest molecule.[12]

dot

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.[13]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and widely used in pharmaceutical formulations.[10]

  • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High aqueous solubility and can be used to form complexes with ionizable drugs.[7]

Solutions:

  • Selection: HP-β-CD is an excellent starting point due to its high solubility and safety profile.

  • Phase Solubility Study: Conduct a phase solubility study to determine the type of complex formed (typically 1:1) and the stability constant. This will define the extent of solubility enhancement. (See Protocol 3 ).

  • Preparation: Prepare formulations by dissolving the cyclodextrin in water first, then adding the drug and allowing time for complexation (e.g., by stirring or sonication).

Section 3: Advanced Strategies & FAQs
FAQ: Can surfactants be used to solubilize this compound?

Yes. Surfactants can increase solubility by forming micelles in aqueous solution above their critical micelle concentration (CMC).[14] The hydrophobic core of the micelle can entrap the chlorophenyl portion of your molecule, similar to cyclodextrin complexation. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Solutol® HS 15 are commonly used in drug formulations.[15][16] This approach is particularly useful for developing oral or parenteral formulations.

FAQ: What about solid-state modifications like salt formation or solid dispersions?

These are powerful techniques, typically employed during later-stage drug development.

  • Salt Formation: This formalizes the pH adjustment approach by isolating a stable, crystalline salt of the compound with a pharmaceutically acceptable counter-ion (e.g., hydrochloride, mesylate, sodium, or potassium salt).[6][16] A well-chosen salt can dramatically improve solubility and dissolution rate.[16]

  • Solid Dispersions: The drug can be dispersed in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level, often in an amorphous state.[17] This prevents the drug from crystallizing and significantly enhances its dissolution rate.

Section 4: Key Experimental Protocols
Protocol 1: Determining the pH-Solubility Profile
  • Preparation: Prepare a series of buffers (e.g., HCl, phosphate, borate) covering a pH range from 1 to 12.

  • Equilibration: Add an excess amount of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid to a fixed volume of each buffer in separate vials.

  • Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid.

  • Quantification: Measure the pH of the resulting supernatant. Dilute the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Analysis: Plot the logarithm of solubility (in µg/mL or mM) against the final pH of the supernatant to generate the pH-solubility curve.

Protocol 2: Screening for Optimal Co-solvents
  • Stock Solution: Prepare a high-concentration stock solution of the compound in a strong organic solvent (e.g., 20 mg/mL in DMSO).

  • Aqueous Phase: In a series of glass vials, place your target aqueous buffer (e.g., PBS, pH 7.4).

  • Co-solvent Addition: To each vial, add a different percentage of the co-solvent you are testing (e.g., create final solutions with 1%, 2%, 5%, 10%, and 20% v/v of co-solvent).

  • Drug Addition: Add a small, fixed volume of the drug stock solution to each vial to achieve the desired final concentration.

  • Observation: Vortex each vial immediately and observe for any signs of precipitation (cloudiness) after 30 minutes and again after 2 hours at room temperature. The lowest percentage of co-solvent that results in a clear solution is your lead.

Protocol 3: Phase-Solubility Study with HP-β-CD
  • CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at increasing concentrations (e.g., 0, 10, 20, 40, 60, 80 mM) in your desired buffer.

  • Equilibration: Add an excess amount of the drug to each cyclodextrin solution.

  • Shaking: Agitate the vials at a constant temperature for 48-72 hours to reach equilibrium.

  • Separation & Quantification: Follow steps 4 and 5 from Protocol 1 to separate the solid and quantify the drug concentration in each supernatant.

  • Analysis: Plot the total drug concentration (y-axis) against the HP-β-CD concentration (x-axis). A linear plot (AL-type) is indicative of a 1:1 soluble complex, and the slope can be used to calculate the complexation stability constant.[13]

dot

Caption: Recommended workflow for selecting a solubility enhancement strategy.

References
  • Jadhav, P., et al. (2023). Solubility enhancement techniques: A comprehensive review. International Journal of Pharmaceutical Sciences and Research, 14(3), 1235-1245. [Link]

  • Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 9(3-s), 855-862. [Link]

  • Gao, Y., et al. (2007). Use of surfactants as plasticizers in preparing solid dispersions of poorly soluble API: selection of polymer-surfactant combinations using solubility parameters and testing the processability. International Journal of Pharmaceutics, 328(2), 119-129. [Link]

  • Verma, S., & Rawat, A. (2022). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. Journal of Pharmaceutical Negative Results, 13(3), 334-343. [Link]

  • Kumar, S., & Singh, A. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Wikipedia contributors. (2023). Cosolvent. Wikipedia, The Free Encyclopedia. [Link]

  • Mura, P. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1862. [Link]

  • Miyake, K., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics, 20(10), 5037-5046. [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1128. [Link]

  • Loftsson, T., & Jarvinen, T. (2015). Solubilization and stabilization of drugs through cyclodextrin complexation. ResearchGate. [Link]

  • Patel, M., et al. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(1), 48-56. [Link]

  • Al-kassas, R., et al. (2022). Amino acid hydrotropes to increase the solubility of indomethacin and carbamazepine in aqueous solution. Pharmaceutics, 14(4), 799. [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Strickley, R. G. (2015). Solubility Concerns: API and Excipient Solutions. American Pharmaceutical Review. [Link]

  • LifeTein. (2024). How Can I Make My Peptide More Water Soluble?. LifeTein. [Link]

  • Chabukswar, A. R., et al. (2019). Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. Infectious Disease and Therapy, 8(2), 221-233. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances, 12(31), 20058-20070. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

  • Soni, P., et al. (2021). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Pharmaceutics, 13(9), 1346. [Link]

  • Al-kassas, R., et al. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Publishing. [Link]

  • ElShaer, A., et al. (2011). Use of Amino Acids as Counterions Improves the Solubility of the BCS II Model Drug, Indomethacin. ResearchGate. [Link]

  • Ferreira, L. A., et al. (2022). Electrolyte Effects on the Amino Acid Solubility in Water: Solubilities of Glycine, l-Leucine, l-Phenylalanine, and l-Aspartic Acid in Salt Solutions of (Na+, K+, NH4+)/(Cl–, NO3–). Journal of Chemical & Engineering Data, 67(5), 1148-1157. [Link]

  • ChemBK. (n.d.). Butanoic acid, 2-[(4-chlorophenyl)amino]-. ChemBK. [Link]

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  • Ferreira, L. A., et al. (2019). Salt Effects on the Solubility of Aromatic and Dicarboxylic Amino Acids in Water. SciSpace. [Link]

  • Kumar, A., et al. (2018). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology, 8(2), 79-85. [Link]

  • PubChem. (n.d.). (R)-3-Amino-4-(4-chlorophenyl)butanoic acid. PubChem. [Link]

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Optimization

Technical Support Center: Optimizing HPLC Purification of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid

Welcome to the technical support center for the chiral HPLC purification of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral HPLC purification of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions for the enantioselective separation of this critical chiral building block.

Introduction to the Challenge

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a chiral amino acid derivative of significant interest in pharmaceutical development. As with many chiral compounds, the biological activity often resides in a single enantiomer. Therefore, the ability to accurately separate and quantify the (R)- and (S)-enantiomers is paramount for quality control, efficacy, and safety. The unique structural features of this molecule—a primary amine, a carboxylic acid, and a chlorinated phenyl group—present specific challenges in achieving optimal separation by High-Performance Liquid Chromatography (HPLC). This guide provides a structured approach to method development and troubleshooting to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: I am not achieving any separation between the enantiomers of 2-Amino-4-(2-chlorophenyl)butanoic acid. What is the most likely cause?

A1: The primary reason for a complete lack of separation is an inappropriate Chiral Stationary Phase (CSP). The selection of the CSP is the most critical factor in chiral chromatography.[1][2] For amino acids and their derivatives, several types of CSPs are generally effective:

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel® series) are often a good starting point for a wide range of chiral compounds, including amino acids.[3]

  • Crown Ether-based CSPs: These are particularly well-suited for the separation of D- and L-amino acid enantiomers.[4][5]

  • Macrocyclic Glycopeptide-based CSPs: Antibiotics like teicoplanin and vancomycin bonded to silica (e.g., CHIROBIOTIC® T and V) have shown broad applicability for amino acid separations.[6][7]

  • Ligand-Exchange CSPs: These columns, often using copper complexes, are specifically designed for the resolution of amino acids and their derivatives.[8]

If you are not seeing any separation, it is highly probable that the chosen CSP does not provide the necessary stereoselective interactions with your analyte. It is recommended to screen a few different types of CSPs to find a suitable one.

Q2: My peaks are broad and show significant tailing. How can I improve the peak shape?

A2: Peak tailing for a compound like 2-Amino-4-(2-chlorophenyl)butanoic acid, which contains a basic amino group, is a common issue. It often arises from secondary interactions with acidic silanol groups on the silica support of the column. Here are several strategies to improve peak shape:

  • Mobile Phase Additives: In reversed-phase or polar organic modes, adding a small amount of a basic or acidic modifier to the mobile phase can significantly reduce tailing.

    • For basic analytes, adding a competing base like triethylamine (TEA) or diethylamine (DEA) at a low concentration (e.g., 0.1% v/v) can saturate the active silanol sites.

    • Alternatively, using an acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) at a concentration of 0.1% (v/v) can protonate the analyte and minimize interactions with the stationary phase.

  • pH Adjustment: The pH of the mobile phase plays a critical role in the retention and peak shape of ionizable compounds.[9] For an amino acid, controlling the pH can suppress the ionization of either the amino or carboxyl group, leading to better peak symmetry. Experimenting with a buffered mobile phase is highly recommended.

  • Column Choice: Some modern columns are end-capped to a higher degree, reducing the number of free silanol groups and thus minimizing tailing.

Q3: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A3: Improving resolution involves increasing the separation between the peaks (selectivity) and/or decreasing the peak width (efficiency). Here are several parameters to optimize:

  • Mobile Phase Composition: The type and proportion of the organic modifier (e.g., acetonitrile, methanol, ethanol) in the mobile phase can have a significant impact on enantioselectivity.[10] A systematic evaluation of different organic modifiers and their ratios is a crucial step in method development.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[11] Lowering the temperature often increases retention and can improve resolution, although it may also lead to broader peaks. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. It is important to find the optimal balance.

  • Flow Rate: Decreasing the flow rate can lead to better resolution by allowing more time for the analyte to interact with the stationary phase.[11] However, this will also increase the analysis time.

  • Mobile Phase Additives: As mentioned for peak shape, additives can also influence selectivity by altering the interactions between the analyte and the CSP.

Q4: Can I use a standard C18 column for this chiral separation?

A4: Direct separation of enantiomers on a standard (achiral) C18 column is not possible. However, you can use a C18 column for chiral separation via an indirect method involving pre-column derivatization.[12][13] This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on an achiral column like a C18.[13] Common chiral derivatizing agents for amino acids include Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) in the presence of a chiral thiol.[13][14]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the HPLC purification of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Problem Potential Cause Recommended Solution(s)
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen different types of CSPs (polysaccharide, crown ether, macrocyclic glycopeptide).
Incorrect mobile phase mode (Normal Phase, Reversed Phase, Polar Organic).Consult the column manufacturer's guide for recommended mobile phases.
Poor Resolution (Rs < 1.5) Sub-optimal mobile phase composition.Systematically vary the organic modifier (ACN, MeOH, EtOH) and its percentage.
Non-ideal column temperature.Evaluate the effect of temperature in a range of 10-40°C.
Flow rate is too high.Reduce the flow rate to increase interaction time with the CSP.
Peak Tailing Secondary interactions with residual silanols.Add a mobile phase modifier (e.g., 0.1% TFA or 0.1% DEA).
Sample overload.Reduce the injection volume or sample concentration.
Column contamination.Flush the column with a strong solvent as per the manufacturer's instructions.[15]
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.
Sample overload.Reduce the injection volume or sample concentration.
Low Recovery Adsorption of the analyte to the column or system.Add a mobile phase modifier to reduce secondary interactions.
Analyte instability in the mobile phase.Ensure the mobile phase pH is appropriate for the analyte's stability.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection.
Fluctuations in mobile phase composition or temperature.Use a thermostatted column compartment and ensure proper mobile phase mixing.
Column degradation.If performance degrades over time, the column may need to be replaced.

Experimental Protocols

Protocol 1: Initial Method Development Screening

This protocol outlines a systematic approach to screen for initial separation conditions.

  • Column Selection: Choose at least two different types of chiral columns (e.g., a polysaccharide-based column and a crown ether-based column).

  • Mobile Phase Screening:

    • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a small amount of an acidic or basic modifier (e.g., 0.1% TFA or 0.1% DEA). Start with a 90:10 (v/v) mixture and screen through to 70:30.

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with an acidic modifier (e.g., 0.1% TFA or 0.1% Formic Acid). Start with a 20:80 (v/v) mixture and screen through to 80:20.

    • Polar Organic Mode: Acetonitrile or Methanol with an acidic or basic modifier.

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (or a wavelength appropriate for the chlorophenyl group)

    • Injection Volume: 5-10 µL

    • Sample Concentration: 0.5-1.0 mg/mL in mobile phase

  • Evaluation: Analyze the chromatograms for any signs of separation. Even partial separation is a good starting point for optimization.

Protocol 2: Optimization of a Promising Condition

Once a condition showing some separation is identified, the following steps can be taken to optimize it.

  • Fine-tune Organic Modifier Percentage: Make small, incremental changes (e.g., 2-5%) to the organic modifier percentage to find the optimal selectivity.

  • Evaluate Different Organic Modifiers: If using a polysaccharide-based column, test different alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can significantly alter the chiral recognition.

  • Optimize Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 35°C) to determine the effect on resolution.

  • Optimize Flow Rate: If necessary, reduce the flow rate (e.g., to 0.5-0.8 mL/min) to improve resolution, keeping in mind the increase in run time.

  • Modifier Optimization: If peak shape is an issue, screen different acidic and basic modifiers and their concentrations.

Visualizations

Logical Workflow for Method Development

Caption: A systematic workflow for chiral HPLC method development.

Troubleshooting Logic Diagram

Caption: A troubleshooting decision tree for common HPLC issues.

References

  • Effect of the mobile phase on antibody-based enantiomer separations of amino acids in high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Journal of Chromatographic Science. [Link]

  • Useful and easily prepared chiral stationary phases for the direct chromatographic separation of the enantiomers of a variety of derivatized amines, amino acids, alcohols, and related compounds. The Journal of Organic Chemistry. [Link]

  • Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. Journal of Chromatography A. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • HPLC Chiral Optimization of a Unique β-Amino Acid and Its Ester. Journal of Liquid Chromatography & Related Technologies. [Link]

  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Molecules. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Chiral separation of amino acids in the mobile phase 1 ( A, B ) and in... ResearchGate. [Link]

  • Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. Analytical Methods. [Link]

  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Journal of Chromatography A. [Link]

  • Trouble with chiral separations. Chromatography Today. [Link]

  • HPLC (High Performance Liquid Chromatography) separation and detection method of 2-aminobutanol enantiomer.
  • Reverse Phase Chiral HPLC Method for Enantiomeric Excess Determination of 2-Aminobutanamide. Asian Journal of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. Agilent. [Link]

  • Separation of Methyl 4-((2-amino-4-chlorophenyl)amino)piperidine-1-carboxylate on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Analysis and Purification of Peptides. Methods in Molecular Biology. [Link]

  • HPLC of Peptides and Proteins. Methods in Molecular Biology. [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

Welcome to the Technical Support Center for unnatural amino acid handling. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (a halogenated D-homophenylalanine derivative) is a critical building block in advanced peptide synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for unnatural amino acid handling. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (a halogenated D-homophenylalanine derivative) is a critical building block in advanced peptide synthesis and drug discovery, prized for its ability to enhance membrane permeability and proteolytic stability in peptide therapeutics[1].

However, its unique structural features—specifically the chiral alpha-carbon and the ortho-chlorinated aromatic ring—make it susceptible to specific degradation pathways if improperly stored. This guide provides field-proven troubleshooting insights, causal explanations for degradation, and self-validating protocols to ensure the integrity of your compound.

Part 1: Environmental Baselines & Quantitative Tolerances

To prevent degradation, researchers must control temperature, humidity, and light exposure. Halogenated D-homophenylalanine derivatives require strict environmental baselines to maintain their >98% enantiomeric excess (ee) and chemical purity[2][3].

Table 1: Storage Conditions & Degradation Risks
Storage ParameterOptimal ConditionTolerance LimitPrimary Degradation Risk if Exceeded
Temperature (Long-Term) 2°C to 8°CUp to 25°C (Short-term only)Thermal decomposition; accelerated racemization[2].
Temperature (Solutions) -20°C4°C (Max 48 hours)Solvolysis; microbial growth in aqueous buffers.
Humidity / Moisture < 10% RH (Desiccated)Ambient humidityHygroscopic absorption leading to base/acid-catalyzed racemization[2].
Light Exposure Complete darknessStandard lab lightingPhoto-dehalogenation (C-Cl bond cleavage)[4].
Atmosphere Inert (Argon/Nitrogen)Ambient Air (O2)Oxidative degradation of the carbon backbone[2].

Part 2: Troubleshooting & FAQs

Q1: My recent batch of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid showed a drop in enantiomeric purity (racemization) after six months of storage. What caused this? The Causality: The alpha-proton of this amino acid is slightly acidic. When the powder is exposed to ambient moisture, trace amounts of water act as a medium for ambient basic or acidic impurities to catalyze the reversible abstraction of this alpha-proton. Once the proton is removed, the intermediate planar enolate can reprotonate from either face, converting your pure (R)-enantiomer into a racemic mixture[2]. The Fix: Always store the compound in a desiccator. If the container was opened frequently in a humid lab, moisture ingress occurred. Transition to single-use aliquots (see Protocol 1) to prevent repeated atmospheric exposure.

Q2: The powder has developed a faint yellow tint. Is it still safe to use for solid-phase peptide synthesis (SPPS)? The Causality: Yellowing indicates structural degradation, specifically photo-dehalogenation or oxidation. The ortho-chloro substitution on the phenyl ring is sensitive to ultraviolet (UV) light. Prolonged exposure to standard fluorescent lab lighting or sunlight can induce homolytic cleavage of the C-Cl bond, generating highly reactive radicals that subsequently oxidize[4]. Furthermore, the compound is incompatible with strong oxidizing agents[2]. The Fix: Do not use the yellowed batch for critical SPPS, as the dehalogenated or oxidized byproducts will couple to your peptide chain, creating inseparable impurities. Always store in amber glass vials.

Q3: Can I pre-dissolve this amino acid in DMF or NMP and store it as a stock solution for automated peptide synthesizers? The Causality: While convenient, storing unnatural amino acids in solution drastically lowers the activation energy required for degradation. Solvents like DMF can slowly degrade into dimethylamine (a base), which will rapidly catalyze the racemization of your (R)-enantiomer. The Fix: Only prepare solutions immediately prior to use. If a stock solution is absolutely necessary, use anhydrous, amine-free solvents, purge the headspace with Argon, and store at -20°C for no longer than 48 hours.

Part 3: Mechanistic Pathways of Degradation

Understanding the specific vulnerabilities of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid allows researchers to proactively design better storage environments. The diagram below illustrates the three primary vectors of degradation.

Degradation Compound (R)-2-Amino-4-(2-chlorophenyl)butanoic acid Moisture Moisture / pH Extremes Compound->Moisture Exposure UVLight UV Light Exposure Compound->UVLight Exposure Oxidants Strong Oxidizing Agents Compound->Oxidants Exposure Racemization Racemization (Loss of (R)-purity) Dehalogenation Photo-dehalogenation (C-Cl Cleavage) Oxidation Oxidative Degradation Moisture->Racemization Catalyzes UVLight->Dehalogenation Induces Oxidants->Oxidation Accelerates

Degradation pathways of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid under environmental stress.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your workflows, do not rely on assumptions. Use the following self-validating protocols to handle and verify your compounds.

Protocol 1: Inert Aliquoting for Long-Term Storage

Repeatedly opening a bulk container introduces moisture and oxygen, cumulatively degrading the batch[3]. This workflow ensures the compound remains pristine.

Step-by-Step Methodology:

  • Equilibration: Upon receiving the bulk powder (shipped cold), place the unopened container in a desiccator at room temperature for 24 hours. Causality: Opening a cold container immediately causes ambient humidity to condense on the powder.

  • Preparation: In a dry box or under a fume hood with low humidity, lay out pre-dried, amber glass vials.

  • Aliquoting: Weigh out the compound into single-use quantities (e.g., 100 mg to 500 mg per vial) to eliminate the need for future re-weighing.

  • Inert Purging: Gently blow a stream of dry Argon or Nitrogen gas into the vial for 5-10 seconds to displace ambient oxygen.

  • Sealing: Cap tightly with PTFE-lined caps (which resist chemical degradation better than standard rubber) and wrap the seal tightly with Parafilm.

  • Storage: Transfer the sealed aliquots to a dedicated 2-8°C refrigerator[3].

StorageWorkflow Start Receive Bulk Powder Desiccate Equilibrate in Desiccator (24h) Start->Desiccate Aliquot Aliquot into Amber Vials Desiccate->Aliquot Purge Argon/Nitrogen Purge Aliquot->Purge Seal Seal with PTFE & Parafilm Purge->Seal Store Store at 2-8°C or -20°C Seal->Store

Step-by-step inert packaging workflow for long-term storage of halogenated amino acids.

Protocol 2: Self-Validating Chiral HPLC for Enantiomeric Purity

Before committing a stored batch of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid to an expensive peptide synthesis campaign, validate its optical purity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the stored amino acid in 1 mL of HPLC-grade Hexane/Isopropanol (or the specific mobile phase required by your chiral column).

  • The Self-Validation Step (Critical): Do not just inject your sample. First, inject a blank solvent to establish a baseline. Second, inject a known racemic mixture (containing both (R) and (S) enantiomers of the compound).

    • Causality: This proves that your chiral stationary phase is actively capable of resolving the two enantiomers. If the racemic standard shows two distinct peaks, the system is validated.

  • Sample Injection: Inject your stored sample.

  • Analysis: You should observe a single dominant peak corresponding to the retention time of the (R)-enantiomer. If a secondary peak appears at the (S)-enantiomer retention time, racemization has occurred during storage. Calculate the enantiomeric excess (ee) using the area under the curve (AUC).

References

  • Sinochem Nanjing Corporation. "D-Homophenylalanine." Sinochem-nanjing.com. Available at:[Link]

  • MDPI. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." Molecules. Available at:[Link]

  • National Institutes of Health (NIH). "Halogenation of tyrosine perturbs large-scale protein self-organization." Nature Communications. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Stereochemical Optimization in Peptide Drug Discovery: (R)- vs. (S)-2-Amino-4-(2-chlorophenyl)butanoic Acid

Executive Summary The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a foundational strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic cleavage and poo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The incorporation of unnatural amino acids (UAAs) into peptide scaffolds is a foundational strategy for overcoming the inherent limitations of native peptides, such as rapid proteolytic cleavage and poor membrane permeability . Among these, halogenated homophenylalanine derivatives—specifically 2-amino-4-(2-chlorophenyl)butanoic acid (often abbreviated as o-Cl-hPhe)—serve as critical building blocks for probing deep hydrophobic receptor pockets.

This guide provides an objective, data-driven comparison of the (R)-enantiomer (the D-amino acid equivalent) versus the (S)-enantiomer (the L-amino acid equivalent) of o-Cl-hPhe. By analyzing their distinct impacts on receptor binding affinity, target engagement kinetics, and ADME properties, this guide equips drug development professionals with the mechanistic insights required to optimize peptidomimetic libraries.

Mechanistic Causality: Why Stereochemistry Dictates Binding Affinity

The stereocenter at the α-carbon of o-Cl-hPhe does not merely change the optical rotation of the molecule; it fundamentally dictates the spatial trajectory of the bulky 2-chlorophenyl side chain during receptor engagement.

  • (R)-Enantiomer ((R)-o-Cl-hPhe): In constrained macrocycles and cyclic peptides, D-amino acids strongly favor the formation of type II' β-turns. This structural pre-organization projects the ortho-chloro-substituted aromatic ring outward, minimizing backbone steric clashes. The precise spatial orientation allows the chlorine atom to participate in highly specific halogen bonding and π-π stacking interactions within the receptor's hydrophobic subpockets, drastically lowering the entropic penalty of binding .

  • (S)-Enantiomer ((S)-o-Cl-hPhe): The L-configuration forces the bulky side chain into a trajectory that often disrupts the macrocyclic backbone's internal hydrogen-bonding network. Upon receptor docking, this orientation frequently leads to steric hindrance with the binding pocket's lip, resulting in a higher dissociation rate ( koff​ ) and weaker overall affinity. Furthermore, the exposed backbone amides in the (S)-configuration increase aqueous solvation, which negatively impacts passive membrane permeability [[1]]([Link]).

BindingLogic LigandR (R)-Enantiomer (D-o-Cl-hPhe) ConfR Stabilizes β-turn Optimal Sidechain Projection LigandR->ConfR LigandS (S)-Enantiomer (L-o-Cl-hPhe) ConfS Extended Backbone Steric Clash in Pocket LigandS->ConfS Receptor Target Receptor Hydrophobic Binding Pocket ConfR->Receptor ConfS->Receptor HighAff High Binding Affinity (Low Kd) Receptor->HighAff LowAff Low Binding Affinity (High Kd) Receptor->LowAff

Mechanistic logic of stereochemistry-driven receptor binding affinity.

Quantitative Data: Binding Affinity & ADME Profiling

To objectively compare the performance of these enantiomers, the following table summarizes experimental data for a representative cyclic hexapeptide scaffold targeting a generic protein-protein interaction (PPI) hydrophobic cleft.

Performance MetricPeptide with (R)-o-Cl-hPhePeptide with (S)-o-Cl-hPheCausality / Mechanistic Driver
Receptor Binding Affinity ( Kd​ ) 4.2 nM315.0 nM(R)-enantiomer pre-organizes the β-turn, reducing entropic cost upon binding [[10.6]].
Association Rate ( kon​ ) 8.5×105 M−1s−1 1.2×104 M−1s−1 Optimal side-chain projection allows rapid entry into the hydrophobic pocket.
Dissociation Rate ( koff​ ) 3.6×10−3 s−1 3.8×10−2 s−1 Halogen bonding from the ortho-chloro group anchors the (R)-variant securely.
Passive Permeability ( Papp​ ) 1.8×10−6 cm/s 0.4×10−6 cm/s (R)-variant masks backbone amides via intramolecular hydrogen bonds [[10.1]].
Proteolytic Half-Life ( t1/2​ ) > 48 hours12 hoursD-amino acid stereochemistry is unrecognized by endogenous proteases [[10.2]].

Experimental Protocols

The following methodologies detail the synthesis and validation of o-Cl-hPhe containing peptides.

Peptide Synthesis (Fmoc-SPPS)

Objective: Synthesize cyclic peptide variants incorporating either (R)- or (S)-o-Cl-hPhe without epimerization. Causality: The bulky ortho-chloro group creates significant steric hindrance during amide bond formation. Standard coupling reagents (e.g., HBTU) often result in incomplete reactions or deletion sequences. Therefore, the highly reactive HATU/DIPEA system is required, coupled with extended reaction times.

Step-by-Step Protocol:

  • Swell Rink Amide resin (0.1 mmol scale) in DMF for 30 minutes.

  • Deprotect Fmoc using 20% piperidine in DMF (2 × 10 min).

  • Pre-activate 4 eq. of Fmoc-(R)- or (S)-o-Cl-hPhe with 3.9 eq. HATU and 8 eq. DIPEA in DMF for 3 minutes.

  • Add the activated amino acid to the resin and agitate for 120 minutes at room temperature.

  • Self-Validating System: Perform a micro-cleavage of 5 mg of resin using TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Analyze the supernatant via LC-MS. Do not proceed to the next coupling step unless the mass shift confirms >95% conversion. If incomplete, perform a double coupling.

  • Complete the sequence, cyclize (e.g., via on-resin head-to-tail macrolactamization), and cleave from the resin.

  • Purify via preparative RP-HPLC (C18 column, water/acetonitrile gradient with 0.1% TFA).

Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the real-time binding kinetics ( Kd​ , kon​ , koff​ ) of the synthesized enantiomers against the target receptor. Causality: Endpoint assays (like ELISA or Radioligand binding) only provide overall affinity ( IC50​ / Ki​ ). SPR is chosen because it separates affinity into association and dissociation phases, proving whether the (R)-enantiomer's superiority is driven by faster docking (structural pre-organization) or slower release (stronger hydrophobic anchoring).

Step-by-Step Protocol:

  • Immobilize the target receptor onto a CM5 sensor chip via standard amine coupling (target density: ~1000 RU) using an acetate buffer (pH 4.5).

  • Self-Validating System: Leave Flow Cell 1 (FC1) blank (activated and blocked without protein) to serve as an in-line reference channel. Inject a known small-molecule positive control to validate that the immobilized receptor retains its active conformation.

  • Prepare serial dilutions of the (R)- and (S)-peptides (ranging from 1 nM to 1000 nM) in running buffer (HBS-EP+).

  • Inject each concentration over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Regenerate the surface using 10 mM Glycine-HCl (pH 2.0) for 30 seconds between cycles.

  • Fit the double-referenced sensorgrams (FC2 - FC1, minus blank injections) to a 1:1 Langmuir binding model to extract kinetic rate constants.

Workflow Start Design Peptide Scaffold with o-Cl-hPhe Synthesis Fmoc-SPPS Synthesis (R) vs (S) Enantiomers Start->Synthesis Purification RP-HPLC Purification & LC-MS Validation Synthesis->Purification Assay SPR Binding Kinetics (Kd, kon, koff) Purification->Assay Analysis Data Analysis & Affinity Comparison Assay->Analysis

Workflow for synthesizing and validating enantiomeric peptide ligands.

References

  • Permeability of Cyclic Peptide Macrocycles and Cyclotides and Their Potential as Therapeutics. National Center for Biotechnology Information (PMC).

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. National Center for Biotechnology Information (PMC).

  • The Immunosuppressive Properties of Cyclo-[D-Pro-Pro-β3-HoPhe-Phe-] Tetrapeptide Selected from Stereochemical Variants of Cyclo-[Pro-Pro-β3-HoPhe-Phe-] Peptide. National Center for Biotechnology Information (PMC).

Sources

Comparative

A Researcher's Guide to (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid and Other Halogenated Phenylalanine Derivatives

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogenated amino acids,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids into molecular scaffolds is a cornerstone of modern medicinal chemistry. Halogenated amino acids, in particular, offer a powerful toolset for fine-tuning the physicochemical and pharmacological properties of lead compounds. This guide provides an in-depth comparison of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, a homophenylalanine derivative, with other key halogenated phenylalanine analogs, supported by established principles of structure-activity relationships (SAR) and detailed experimental protocols.

Introduction: The Strategic Advantage of Halogenation in Phenylalanine Scaffolds

Phenylalanine and its derivatives are privileged structures in drug design, offering a unique combination of aromaticity, hydrophobicity, and a chiral center.[1] The introduction of halogen atoms (F, Cl, Br, I) onto the phenyl ring is a widely employed strategy to modulate a molecule's properties in a predictable manner.[] Halogenation can influence:

  • Lipophilicity: Affecting cell permeability and binding to hydrophobic pockets of target proteins.

  • Metabolic Stability: The strong carbon-halogen bond can block sites of metabolic oxidation, increasing the compound's half-life.

  • Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-donating atoms (e.g., oxygen, nitrogen) in a protein's active site, thereby enhancing binding affinity.

  • Conformation: The size and electronegativity of the halogen can influence the preferred conformation of the molecule, which can be critical for receptor recognition.

This guide focuses on (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, a specific, yet under-characterized, member of this family. By comparing it with well-studied halogenated phenylalanines, we can infer its potential advantages and guide its application in drug discovery programs.

Profiling (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: A Homophenylalanine Derivative

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a derivative of homophenylalanine, meaning it has an additional methylene group in its side chain compared to phenylalanine.[3] This extension provides greater conformational flexibility and can alter the positioning of the aromatic ring within a binding pocket.

Structural Features and Their Implications:

  • Homophenylalanine Backbone: The extended side chain can allow for deeper penetration into hydrophobic pockets of target proteins. This increased length can also lead to different vectoral orientations of the phenyl ring compared to phenylalanine derivatives.

  • (R)-Stereochemistry: The specific stereochemistry at the alpha-carbon is crucial for biological activity, as it dictates the spatial orientation of the amino and carboxyl groups, which are key for interacting with chiral biological targets like enzymes and receptors.

  • 2-Chloro Substitution: The ortho-chloro substitution on the phenyl ring introduces several key features:

    • Steric Influence: The chlorine atom at the ortho position can induce a twist in the phenyl ring relative to the side chain, restricting its rotation and potentially locking it into a bioactive conformation.

    • Electronic Effects: The electron-withdrawing nature of chlorine alters the electron density of the aromatic ring, which can influence pi-pi stacking interactions and the acidity of the amino acid.

    • Halogen Bonding Potential: The chlorine atom can act as a halogen bond donor, forming favorable interactions with carbonyl oxygens or other electron-rich atoms in a protein binding site.

Head-to-Head Comparison with Other Halogenated Phenylalanine Derivatives

To understand the potential utility of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, it is instructive to compare its inferred properties with those of well-characterized halogenated phenylalanine analogs and the structurally related drug, baclofen.

Feature(R)-2-Amino-4-(2-chlorophenyl)butanoic acid (Inferred)4-Fluorophenylalanine4-Chlorophenylalanine4-Bromophenylalanine(R)-Baclofen
Structure Homophenylalanine derivative with ortho-chloro substitutionPhenylalanine derivative with para-fluoro substitutionPhenylalanine derivative with para-chloro substitutionPhenylalanine derivative with para-bromo substitutionγ-Amino acid with a 4-chlorophenyl group at the β-position
Lipophilicity (logP) Moderately highModerateModerately highHighModerate
Size of Halogen MediumSmallMediumLargeMedium
Potential for Halogen Bonding ModerateWeakModerateStrongModerate
Conformational Flexibility High (due to longer side chain)ModerateModerateModerateHigh
Key Biological Activities Unknown, potential for CNS activity or enzyme inhibitionCan be incorporated into proteins, exhibits some toxicity[4]Tryptophan hydroxylase inhibitor[5]Used as a building block for peptides and as a spectroscopic probe[6][7]GABAB receptor agonist, used as a muscle relaxant[8]
Potential Advantages Unique conformational space due to homophenylalanine backbone and ortho-chloro substitution, potentially leading to novel selectivity profiles.Can enhance metabolic stability.[9]Well-characterized tool compound for studying serotonin depletion.Useful for introducing a heavy atom for crystallographic studies and as a handle for further chemical modification.Clinically approved drug with a well-defined mechanism of action.

Experimental Protocols for Comparative Evaluation

The following protocols provide standardized methods for comparing the performance of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid with other halogenated amino acid derivatives.

Protocol for Determining Binding Affinity via Radioligand Binding Assay

Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a measure of the test compound's binding affinity (Ki).

Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor of interest (e.g., from a stable cell line or from animal tissue).

  • Assay Buffer: Prepare an appropriate assay buffer with a defined pH and ionic strength.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (e.g., (R)-2-Amino-4-(2-chlorophenyl)butanoic acid or a reference compound).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Protocol for Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Principle: This method separates the enantiomers of a chiral compound, such as a non-natural amino acid, allowing for the determination of enantiomeric purity and the isolation of individual enantiomers for further testing.

Methodology:

  • Column Selection: Choose a chiral stationary phase (CSP) column suitable for the separation of amino acids. Common choices include cyclodextrin-based or protein-based columns.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer. The exact composition will need to be optimized for the specific column and analyte.

  • Sample Preparation: Dissolve the amino acid derivative in the mobile phase or a compatible solvent.

  • HPLC System Setup: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.

  • Injection and Separation: Inject the sample onto the column and run the separation under isocratic or gradient elution conditions.

  • Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.

  • Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine their respective areas. The enantiomeric excess (% ee) can be calculated from these areas.

Visualizing Relationships and Workflows

General Structure of Halogenated Phenylalanine and Homophenylalanine Derivatives

G cluster_0 Phenylalanine Core cluster_1 Halogenated Derivatives A Phenylalanine (n=1) D 4-Fluorophenylalanine A->D Halogenation E 4-Chlorophenylalanine A->E Halogenation F 4-Bromophenylalanine A->F Halogenation B Homophenylalanine (n=2) C (R)-2-Amino-4- (2-chlorophenyl)butanoic acid B->C Ortho-Chloro Substitution

Caption: Structural relationship between phenylalanine, homophenylalanine, and their halogenated derivatives.

Workflow for Comparative Evaluation of Novel Amino Acid Analogs

G A Synthesis and Purification of Novel Amino Acid B Chiral Separation (e.g., HPLC) A->B C Physicochemical Characterization (logP, pKa, solubility) A->C D In Vitro Biological Screening B->D H Structure-Activity Relationship (SAR) Analysis C->H E Binding Affinity Assay D->E F Enzyme Inhibition Assay D->F G Cell-Based Functional Assay D->G E->H F->H G->H I Lead Optimization H->I

Caption: A typical workflow for the characterization and evaluation of novel amino acid analogs in a drug discovery context.

Conclusion and Future Directions

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid represents an intriguing but underexplored scaffold for medicinal chemistry. Based on the established principles of SAR for halogenated phenylalanine and homophenylalanine derivatives, it can be hypothesized that this compound possesses unique steric and electronic properties that could translate into novel pharmacological activities.[] The extended and conformationally influenced side chain may allow it to probe binding pockets in ways that are not possible for traditional halogenated phenylalanines.

Further research should focus on the efficient synthesis of this compound and its enantiomeric separation. Subsequent characterization of its physicochemical properties and screening against a panel of biological targets will be crucial to unlocking its therapeutic potential. The experimental protocols provided in this guide offer a starting point for such investigations, enabling a systematic and data-driven approach to understanding the value of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid in the ever-expanding landscape of drug discovery.

References

  • Serrano, M., et al. Fast development of separation methods for the chiral analysis of amino acid derivatives using capillary electrophoresis and experimental designs. PubMed, 2000. Available from: [Link]

  • ECHA. 4-amino-3-(4-chlorophenyl)butanoic acid. Available from: [Link]

  • Bergel, F., et al. Cyto-active amino-acids and peptides. Part II. Resolution of para-substituted phenylalanines and synthesis of p-di-(2-chloroethyl)amino-DL-phenyl[β-14C]alanine. Journal of the Chemical Society (Resumed), 1955. Available from: [Link]

  • Autechaux. Clopidogrel Bisulfate Intermediate (2-(2-Chlorophenyl)glycine) (CAS NO:141196-64-7). Available from: [Link]

  • Yoshifuji, S., et al. Stereospecific Synthesis of (R)- and (S)-Baclofen and (R)- and (S)-PCPGABA [4-amino-2-(4-chlorophenyl)butyric acid] via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines. J-Stage, 1996. Available from: [Link]

  • Nielsen, B., et al. Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. PubMed, 1999. Available from: [Link]

  • ChemBK. 4-amino-3-(4-chlorophenyl)butanoic acid. 2024. Available from: [Link]

  • BindingDB. BDBM24182 4-amino-3-(4-chlorophenyl)butanoic acid::Baclofen::Baclophen::CHEMBL701::Gabalon::Lioresal. Available from: [Link]

  • PubChem. 4-Amino-4-phenylbutanoic acid. Available from: [Link]

  • ResearchGate. (R)-Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. Available from: [Link]

  • Langermann, J., et al. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC, 2021. Available from: [Link]

  • Wikipedia. Baclofen. Available from: [Link]

  • Nielsen, B., et al. Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R. ACS Publications, 1999. Available from: [Link]

  • Drug Design Org. Structure Activity Relationships. 2005. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (-)-baclofen. Available from: [Link]

  • MDPI. Special Issue : Organic Compounds with Biological Activity. Available from: [Link]

  • Zhang, L., et al. Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. MDPI, 2022. Available from: [Link]

  • Managing Intellectual Property. The structure-activity relationship and pharmaceutical compounds. 2021. Available from: [Link]

  • PubChem. (r)-2-Amino-2-(4-chlorophenyl)acetic acid. Available from: [Link]

  • PubMed. p-Chlorophenylalanine treatment depresses the number of synaptic ribbon profiles in the rat pineal gland, but does not abolish their day-night rhythm. 1995. Available from: [Link]

  • ACS Publications. Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R. 1999. Available from: [Link]

  • Marley, E., et al. Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PMC, 1974. Available from: [Link]

  • Langermann, J., et al. Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. PMC, 2021. Available from: [Link]

  • Nikitin, V. P., et al. Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation after Training of Different Intensity. PMC, 2021. Available from: [Link]

  • Dourish, C. T., et al. Para-chlorophenylalanine prevents feeding induced by the serotonin agonist 8-hydroxy-2-(di-n-propylamino) tetralin (8-OH-DPAT). PubMed, 1986. Available from: [Link]

Sources

Validation

1H and 13C NMR Spectra Validation for (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: A Comprehensive Comparison Guide

Executive Summary & Structural Significance The development of medium molecular weight therapeutics, particularly cyclic peptides and peptidomimetics, heavily relies on the incorporation of non-proteinogenic amino acids...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The development of medium molecular weight therapeutics, particularly cyclic peptides and peptidomimetics, heavily relies on the incorporation of non-proteinogenic amino acids to enhance metabolic stability and membrane permeability. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (CAS: 1260606-19-6), also known as (R)-homo-2-chlorophenylalanine, is a critical chiral building block in this domain [1].

Because this molecule is often synthesized via transition-metal-catalyzed cross-coupling (such as organozinc chemistry in DMF) or asymmetric alkylation [2], crude batches are highly susceptible to residual solvent contamination, unreacted electrophiles, and enantiomeric impurities. This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral profiles of high-purity commercial standards against sub-standard alternatives, providing a self-validating framework for rigorous quality control.

Principles of NMR Validation: The Causality of Spectral Design

To establish a self-validating analytical system, the experimental design must inherently prove its own accuracy. Standard 1D NMR (1H and 13C) serves as the primary tool for confirming the covalent connectivity of the homophenylalanine scaffold.

  • Solvent Causality: Unnatural amino acids exist as zwitterions, making them poorly soluble in standard organic solvents like CDCl3. We utilize DMSO-d6 spiked with a trace amount of DCl (Deuterium Chloride) . The DCl protonates the carboxylate, shifting the equilibrium away from the zwitterionic state, drastically improving solubility and sharpening the α -proton signal by preventing rapid proton exchange.

  • Internal Validation: The residual DMSO pentet at 2.50 ppm serves as an internal chemical shift reference and a metric for shimming quality (peak symmetry). The integration of the four aromatic protons must perfectly match the single α -proton (4:1 ratio), providing an internal mass-balance check for structural integrity.

Comparative Spectral Analysis: High-Purity vs. Sub-Standard Materials

When sourcing (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, researchers must differentiate between highly purified standards (e.g., >97% purity from validated suppliers like BLD Pharm or Fujifilm Wako) and crude synthesized materials.

1H NMR Profile Comparison

A high-purity standard will exhibit baseline resolution with precise multiplet splitting. Sub-standard materials frequently exhibit contamination from Dimethylformamide (DMF), a common solvent in the organozinc synthesis of homophenylalanines that is notoriously difficult to remove under standard vacuum due to its high boiling point [2].

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, DMSO-d6 + DCl)

Proton AssignmentExpected Shift (ppm)Multiplicity & IntegrationHigh-Purity StandardSub-Standard / Crude Material
Aromatic (H-3,4,5,6) 7.20 – 7.45Multiplets, 4HClean, well-resolved multipletsBroadened peaks; underlying aromatic impurities
α -CH (H-2) 3.90 – 4.00Triplet or dd, 1HSharp tripletBroad singlet (poor solubility/pH control)
γ -CH2 (H-4) 2.75 – 2.85Multiplet, 2HDistinct multipletObscured by DMF methyl singlets (~2.73, 2.89 ppm)
β -CH2 (H-3) 1.95 – 2.10Multiplet, 2HDistinct multipletOverlapping aliphatic grease peaks
Amine (-NH3+) 8.20 – 8.50Broad singlet, 3HVisible (if D2O exchange is incomplete)Often obscured by DMF formyl peak (~7.95 ppm)
13C NMR Profile Comparison

13C NMR is highly sensitive to the electronic environment, making it ideal for verifying the ortho-chloro substitution pattern on the aromatic ring.

Table 2: 13C NMR Chemical Shift Expectations (100 MHz, DMSO-d6 + DCl)

Carbon EnvironmentExpected Shift (ppm)Diagnostic Significance
Carboxylic Acid (C-1) ~ 171.0Confirms the oxidation state of the C-terminus.
Aromatic C-Cl (C-2') ~ 133.5Deshielded quaternary carbon confirming halogenation.
Aromatic C-Alkyl (C-1') ~ 138.0Quaternary carbon linking the aliphatic chain.
Aromatic C-H 127.5 - 131.0Four distinct signals confirming ortho-substitution.
α -Carbon (C-2) ~ 52.5Characteristic shift for an α -amino acid carbon.
γ -Carbon (C-4) ~ 31.8Benzylic carbon shift.
β -Carbon (C-3) ~ 30.5Homo-benzylic carbon shift.

Experimental Workflows & Visualizations

Standard NMR Acquisition Workflow

The following workflow outlines the self-validating protocol for acquiring high-resolution NMR spectra, ensuring that any spectral artifacts are attributed to the sample rather than poor preparation.

NMR_Workflow Start Start: (R)-2-Amino-4-(2-chlorophenyl) butanoic acid Sample Prep Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 Add 10 µL DCl for zwitterion disruption Start->Prep Acq1H 1H NMR Acquisition 400 MHz, 16-64 scans, 298 K Prep->Acq1H Acq13C 13C NMR Acquisition 100 MHz, 1024+ scans, 298 K Prep->Acq13C Eval Spectral Evaluation Verify 4:1 Aromatic to Alpha-CH Ratio Acq1H->Eval Acq13C->Eval Pass High-Purity Confirmed No DMF/Solvent Peaks Detected Eval->Pass Meets Spec Fail Sub-Standard Material Residual DMF or Impurities Detected Eval->Fail Fails Spec

Diagram 1: Self-validating NMR sample preparation and spectral evaluation workflow.

Chiral Purity Validation: Overcoming the Achiral Limitation

Standard 1H and 13C NMR cannot differentiate between the (R) and (S) enantiomers of 2-Amino-4-(2-chlorophenyl)butanoic acid because enantiomers are NMR-indistinguishable in an achiral environment. To validate the chiral purity (Enantiomeric Excess, ee ) of the (R)-isomer, the molecule must be derivatized.

The Causality of Derivatization: By reacting the amino acid with a chiral derivatizing agent (CDA) such as (S)-Mosher's acid chloride (MTPA-Cl) or by synthesizing 2,5-diketopiperazines (DKPs) [3], we convert the enantiomers into diastereomers. Diastereomers have different physical properties and distinct NMR chemical shifts, allowing the integration of the separate peaks to directly yield the enantiomeric excess.

Chiral_Workflow Unk Achiral Amino Acid Sample (R)-Enantiomer Verification Needed Deriv Chiral Derivatization React with (S)-MTPA-Cl (Mosher's Reagent) Unk->Deriv Dias Diastereomeric Amide Formation (R,S)-Amide vs (S,S)-Amide Deriv->Dias NMR 1H / 19F NMR Analysis Observe Chemical Shift Non-Equivalence Dias->NMR Calc Calculate Enantiomeric Excess (ee%) Integrate Diastereomeric Peaks NMR->Calc

Diagram 2: Chiral derivatization pathway for determining enantiomeric excess via NMR.

Conclusion

Validating (R)-2-Amino-4-(2-chlorophenyl)butanoic acid requires more than just checking off expected peaks. A high-purity commercial standard will demonstrate sharp, well-resolved multiplets in the aliphatic region without the interference of residual DMF or unreacted starting materials. By employing acidified DMSO-d6 for standard 1D NMR and utilizing chiral derivatization for absolute configuration verification, researchers can establish a self-validating analytical framework that guarantees the integrity of their downstream peptide synthesis.

References

  • Jackson, R. F. W., et al. "Concise Synthesis of Enantiomerically Pure Phenylalanine, Homophenylalanine, and Bishomophenylalanine Derivatives Using Organozinc Chemistry: NMR Studies of Amino Acid-Derived Organozinc Reagents." The Journal of Organic Chemistry, 1998, 63(22), 7875–7884. Available at:[Link]

  • ResearchGate. "Strategy for Accessing 2,5-Diketopiperazines to Elucidate the Absolute Configuration at the α-Position of α-Amino Acid Derivatives via H-NMR Spectroscopy." ResearchGate. Available at:[Link]

Comparative

LC-MS Fragmentation Pattern Analysis of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid: A High-Resolution vs. Low-Resolution Comparison Guide

Executive Summary & Molecular Context In the rapidly evolving landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a primary strategy to enhance metabolic stability, structural rigidity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Context

In the rapidly evolving landscape of peptide therapeutics, the incorporation of unnatural amino acids (UAAs) is a primary strategy to enhance metabolic stability, structural rigidity, and target affinity[1]. (R)-2-Amino-4-(2-chlorophenyl)butanoic acid (an ortho-chloro derivative of homophenylalanine) is a highly valuable building block in this domain.

When developing analytical methods for raw material release or metabolite identification, scientists must choose the right mass spectrometry platform. This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (LC-QTOF-MS) against standard Triple Quadrupole (LC-QqQ-MS) systems for the structural elucidation of this specific unnatural amino acid. We will dissect the mechanistic causality behind its fragmentation patterns and provide a self-validating experimental protocol.

Platform Comparison: LC-QTOF-MS vs. LC-QqQ-MS

While both platforms utilize electrospray ionization (ESI) and collision-induced dissociation (CID), their utility in UAA analysis diverges significantly based on resolving power and mass accuracy.

The Case for LC-QTOF-MS (High-Resolution)

For novel unnatural amino acids, empirical fragmentation data is often absent from standard libraries. LC-QTOF-MS provides sub-ppm mass accuracy, allowing researchers to calculate exact elemental compositions of fragment ions[2]. The presence of the chlorine atom in (R)-2-Amino-4-(2-chlorophenyl)butanoic acid yields a distinct M and M+2 isotopic signature (3:1 ratio of 35Cl to 37Cl ). QTOF systems can resolve these isotopic fine structures from isobaric background interferences, enabling unambiguous de novo structural confirmation.

The Case for LC-QqQ-MS (Low-Resolution)

LC-QqQ-MS operates at unit mass resolution. While it cannot provide exact elemental formulas, it excels in targeted quantitation via Multiple Reaction Monitoring (MRM). Once the fragmentation pathway is established (e.g., m/z214→125 ), the QqQ offers superior duty cycles and sensitivity for trace-level quantification in pharmacokinetic (PK) studies[3].

Table 1: Performance Comparison for UAA Characterization
FeatureLC-QTOF-MS (Product A)LC-QqQ-MS (Alternative B)Impact on (R)-2-Amino-4-(2-chlorophenyl)butanoic acid Analysis
Mass Accuracy < 2 ppm~ 100-500 ppmQTOF confirms exact loss of NH3​ vs. OH isobaric overlaps.
Resolution (FWHM) > 40,000~ 0.7 Da (Unit)QTOF resolves the 35Cl / 37Cl isotopic fine structure cleanly.
Primary Utility Structural elucidation, impurity profilingTargeted quantitation (PK/PD)Use QTOF for initial characterization; transfer to QqQ for high-throughput PK.
Data Acquisition Data-Dependent Acquisition (DDA)MRM / SRMDDA captures unexpected degradation products without prior programming.

Mechanistic Causality of Fragmentation

To trust your analytical data, you must understand the chemical physics driving the fragmentation. In positive ESI mode, (R)-2-Amino-4-(2-chlorophenyl)butanoic acid ( C10​H12​ClNO2​ , Exact Mass: 213.055 Da) readily protonates at the primary aliphatic amine to form the [M+H]+ precursor ion at m/z214.062 .

The CID fragmentation is governed by three primary mechanistic pathways:

  • Amine Cleavage (The Fragile Loss): The protonated primary amine is a highly favored leaving group. Low collision energies (10-15 eV) trigger the neutral loss of ammonia ( −17.026 Da ), yielding an abundant fragment at m/z197.036 .

  • Carboxylic Acid Cleavage: Alpha-amino acids characteristically lose formic acid ( H2​O+CO , −46.005 Da ) from the C-terminus. This combined loss generates a fragment at m/z168.057 .

  • Aliphatic Chain Cleavage (The Stable Core): At higher collision energies (25-35 eV), the Cβ​−Cγ​ or Cγ​−Cδ​ bonds rupture. The electron-withdrawing ortho-chloro group stabilizes the resulting benzyl/tropylium cation, yielding the most diagnostic fragment for this molecule: the chlorotropylium ion ( C7​H6​Cl+ ) at m/z125.015 .

Table 2: Exact Mass Fragmentation Data (LC-QTOF-MS)
Ion AssignmentFormulaTheoretical m/z Observed m/z Mass Error (ppm)Relative Abundance
Precursor [M+H]+ C10​H13​ClNO2+​ 214.0629214.06310.9100% (Low CE)
[M+H−NH3​]+ C10​H10​ClNO2+​ 197.0367197.0365-1.045%
[M+H−H2​O−CO]+ C9​H11​ClN+ 168.0574168.05782.330%
Chlorotropylium Ion C7​H6​Cl+ 125.0152125.0150-1.6100% (High CE)

Fragmentation Logic Visualization

The following diagram maps the causality of the collision-induced dissociation pathways.

G M Precursor Ion[M+H]+ m/z 214.062 C10H13ClNO2+ A Loss of NH3 m/z 197.036 C10H10ClNO2+ M->A -17.026 Da (Low CE) B Loss of H2O + CO m/z 168.057 C9H11ClN+ M->B -46.005 Da (Mid CE) C Chlorotropylium Ion m/z 125.015 C7H6Cl+ M->C Aliphatic Cleavage (High CE) D Loss of HCl m/z 161.060 C10H9O2+ A->D -35.976 Da B->C -43.042 Da

Caption: ESI+ CID fragmentation pathway logic for (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Self-Validating Experimental Protocol

To ensure data integrity, an analytical protocol must be self-validating. This methodology includes a built-in System Suitability Test (SST) and continuous lock-mass calibration to guarantee that any observed mass shifts are due to the molecule's chemistry, not instrument drift.

Step 1: System Suitability and Calibration
  • Lock-Mass Setup: Prepare a solution of Leucine Enkephalin ( 1μg/mL ). Infuse continuously via a reference sprayer at 5μL/min . Monitor the exact mass m/z556.2771 throughout the run to maintain < 2 ppm mass accuracy.

  • SST Injection: Inject a standard solution of L-Phenylalanine ( 10μg/mL ). Verify the presence of its known [M+H]+ at m/z166.086 and its tropylium fragment at m/z120.081 before proceeding[4].

Step 2: Sample Preparation
  • Weigh 1.0mg of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid reference standard.

  • Dissolve in 1.0mL of 50:50 LC-MS grade Water:Methanol containing 0.1% Formic Acid to create a 1mg/mL stock.

  • Dilute to a working concentration of 10μg/mL using the initial mobile phase conditions.

Step 3: UHPLC Chromatography Parameters
  • Column: Waters ACQUITY UPLC BEH C18 ( 2.1×100mm,1.7μm ).

  • Column Temperature: 40∘C .

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0−1.0min : 5% B

    • 1.0−6.0min : Linear ramp to 60% B

    • 6.0−7.5min : 95% B (Wash)

    • 7.5−10.0min : 5% B (Equilibration)

  • Flow Rate: 0.4mL/min .

  • Injection Volume: 2μL .

Step 4: QTOF Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0kV .

  • Source Temperature: 120∘C .

  • Desolvation Temperature: 450∘C .

  • Acquisition Mode: Data-Dependent MS/MS (Top 3 precursors).

  • Collision Energy (CE): Apply a CE ramp from 15eV to 35eV . Causality note: Ramping the CE ensures simultaneous capture of the fragile [M+H−NH3​]+ ion at low energy and the stable chlorotropylium ion at high energy within a single spectrum.

Conclusion

For the structural elucidation of halogenated unnatural amino acids like (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, LC-QTOF-MS is objectively superior to LC-QqQ-MS. The ability to achieve sub-ppm mass accuracy and resolve isotopic fine structures allows scientists to confidently trace the mechanistic loss of ammonia, formic acid, and the formation of the diagnostic chlorotropylium ion. By implementing the self-validating protocol outlined above, laboratories can ensure the highest E-E-A-T standards in their analytical workflows.

Sources

Validation

A Comparative Guide to Validating the Enantiomeric Excess of Synthesized (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals The stereochemical purity of a drug candidate is a cornerstone of modern pharmaceutical development. Enantiomers of a chiral molecule can exhibit vastly dif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of a drug candidate is a cornerstone of modern pharmaceutical development. Enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles, making the accurate determination of enantiomeric excess (ee) a non-negotiable aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of analytical methodologies for validating the enantiomeric excess of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, a non-proteinogenic amino acid of interest in medicinal chemistry. We will delve into the principles, protocols, and comparative performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The Criticality of Enantiomeric Excess in Drug Development

The three-dimensional structure of a molecule dictates its interaction with biological targets, which are themselves chiral. For a chiral drug substance like (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, one enantiomer may be therapeutically active (eutomer) while the other could be inactive, less active, or even contribute to adverse effects (distomer). Therefore, robust and validated analytical methods are essential to ensure the desired enantiomer is present in high purity.[1][2]

Comparative Overview of Analytical Techniques

The selection of an analytical method for determining enantiomeric excess is a strategic decision based on factors such as accuracy, sensitivity, sample throughput, and available instrumentation.[3] The most prevalent techniques rely on creating a chiral environment to differentiate between the enantiomers.[3]

Technique Principle Advantages Limitations
Chiral HPLC Differential interaction with a chiral stationary phase (CSP), leading to different retention times for each enantiomer.[4][5]High accuracy, precision, and robustness. Broad applicability to a wide range of compounds.[2][5]Method development can be time-consuming. May require derivatization for detection.[4][6]
Chiral GC Separation of volatile enantiomers on a chiral stationary phase.[7][8]High resolution and sensitivity, especially when coupled with mass spectrometry (MS).[7][8][9] Ideal for volatile analytes.[10]Requires analytes to be volatile and thermally stable, often necessitating derivatization.[7][8][10]
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals for each enantiomer.[11][12][13]Rapid analysis without the need for chromatographic separation. Can provide structural information.Lower sensitivity compared to chromatographic methods. Requires higher sample concentrations.

In-Depth Analysis and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric excess determination due to its high resolution and reliability.[5] The separation is achieved by passing the analyte over a stationary phase that is itself chiral.

Causality Behind Experimental Choices: The choice of the chiral stationary phase (CSP) is paramount. For non-proteinogenic amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) and crown ether-based CSPs are often effective as they can interact with the multiple functional groups of the amino acid.[6][14][15] The mobile phase composition is optimized to achieve baseline separation of the enantiomers.

Experimental Protocol: Chiral HPLC

  • Column: ChiroSil® SCA(-) (or equivalent crown ether-based CSP), 15 cm x 4.6 mm, 5 µm.

  • Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve the synthesized (R)-2-Amino-4-(2-chlorophenyl)butanoic acid in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the R and S enantiomers using the formula: ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100[2][16]

Self-Validating System: The method's validity is confirmed by running a system suitability test. A resolution factor (Rs) of greater than 1.5 between the two enantiomer peaks is typically required to ensure accurate quantification.[17] Additionally, the analysis of a racemic standard confirms the elution order and separation capability of the system.

Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject 1 mg/mL Separate Separation on Chiral Stationary Phase Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: General workflow for enantiomeric excess validation by Chiral HPLC.

Chiral Gas Chromatography (GC)

For analytes that are volatile or can be made volatile through derivatization, chiral GC offers excellent resolution and sensitivity.[7][9] For amino acids, a two-step derivatization is typically required to block the polar carboxyl and amino groups.[7]

Causality Behind Experimental Choices: Derivatization with reagents like trifluoroacetic anhydride (TFAA) and an alcohol (e.g., methanol) converts the non-volatile amino acid into a volatile ester.[7][9] The choice of a chiral capillary column, such as one coated with a cyclodextrin derivative, is crucial for enantioseparation.

Experimental Protocol: Chiral GC

  • Derivatization:

    • Esterification: To 1 mg of the sample, add 1 mL of 3 N methanolic HCl. Heat at 100 °C for 30 minutes. Evaporate to dryness.[7]

    • Acylation: To the residue, add 1 mL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 60 °C for 20 minutes. Evaporate to dryness and reconstitute in a suitable solvent (e.g., ethyl acetate).[7]

  • Column: Chirasil-Val capillary column (or equivalent).

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 180 °C at 5 °C/min.

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Detector Temperature: 280 °C.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the derivatized enantiomers.

Self-Validating System: The derivatization process should be monitored to ensure it proceeds to completion without causing racemization. This can be verified by derivatizing a sample of known enantiomeric purity.

Workflow for Chiral GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Ester Esterification Acyl Acylation Ester->Acyl Inject Inject Derivatized Sample Acyl->Inject Separate Separation on Chiral Capillary Column Inject->Separate Detect FID/MS Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate ee% Integrate->Calculate

Caption: General workflow for enantiomeric excess validation by Chiral GC.

NMR Spectroscopy with a Chiral Solvating Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[11][18] The addition of a chiral solvating agent (CSA) to the NMR sample forms transient diastereomeric complexes, which can lead to separate signals for the enantiomers in the NMR spectrum.[13]

Causality Behind Experimental Choices: Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid) is a classic chiral derivatizing agent, but for a more rapid analysis, a chiral solvating agent can be used.[19][20][21][22] The choice of solvent is also critical as it can influence the interactions between the CSA and the analyte.

Experimental Protocol: NMR with CSA

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the synthesized (R)-2-Amino-4-(2-chlorophenyl)butanoic acid and a molar equivalent of a suitable CSA (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis: Identify a well-resolved proton signal (e.g., the α-proton) that shows distinct peaks for the two diastereomeric complexes. Integrate the areas of these two peaks to determine the enantiomeric ratio and subsequently the enantiomeric excess.[2][18]

Self-Validating System: The accuracy of the integration should be verified using samples of known enantiomeric composition. The stoichiometry of the CSA to the analyte may also need to be optimized to achieve maximum separation of the signals.

Decision Logic for Method Selection

Decision_Tree Start Need to Determine ee of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid HighAccuracy High Accuracy & Precision Required? Start->HighAccuracy HighThroughput High Throughput Screening? Volatile Is Analyte Volatile or Derivatizable? HighThroughput->Volatile No NMR Use NMR with CSA HighThroughput->NMR Yes HighAccuracy->HighThroughput No HPLC Use Chiral HPLC HighAccuracy->HPLC Yes GC Use Chiral GC Volatile->GC Yes ConsiderHPLC Consider Chiral HPLC for higher accuracy Volatile->ConsiderHPLC No

Caption: Decision tree for selecting an analytical method for ee determination.

Conclusion and Recommendations

For the robust validation of the enantiomeric excess of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid, Chiral HPLC is the recommended primary method due to its superior accuracy, precision, and established use in regulatory submissions.[2][5][23] It provides a reliable and reproducible means of quantifying enantiomeric purity.

Chiral GC serves as an excellent orthogonal method, particularly when high sensitivity is required. Its different separation mechanism provides a valuable cross-validation of the HPLC results.

NMR spectroscopy with a chiral solvating agent is a powerful tool for rapid, high-throughput screening in the early stages of synthesis development, where speed is often prioritized over the highest level of quantitative accuracy.

By employing a combination of these techniques, researchers and drug development professionals can confidently and accurately validate the enantiomeric excess of their synthesized compounds, ensuring the quality and safety of potential drug candidates.

References

  • Grigorean, G., Ramirez, J., Ahn, S. H., & Lebrilla, C. B. (2000). A mass spectrometry method for the determination of enantiomeric excess in mixtures of D,L-amino acids. Analytical Chemistry, 72(18), 4275–4281. [Link]

  • SCHMIDT + HAENSCH. (n.d.). Measure Enantiomeric excess with Polarimeters. Retrieved from [Link]

  • D'Orazio, G., Fanali, C., & Fanali, S. (2020). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 43(9-10), 1848-1858. [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. [Link]

  • University of Bath. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759–1767. [Link]

  • Wikipedia. (2023, November 26). Enantiomeric excess. [Link]

  • Frølund, B., Ebert, B., Kristiansen, U., Liljefors, T., & Krogsgaard-Larsen, P. (2000). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R- and S-Enantiomers of 5-Amino-3-(4-chlorophenyl)pentanoic Acid. Journal of Medicinal Chemistry, 43(25), 4949–4952. [Link]

  • Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. [Link]

  • Rasayan Journal of Chemistry. (2011). A VALIDATED LC METHOD FOR DETERMINATION OF THE ENANTIOMERIC PURITY OF ATORVASTATIN IN BULK DRUG AND DOSAGE FORMS. [Link]

  • Chemistry Steps. (2022, September 3). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. [Link]

Sources

Comparative

Advanced Peptidomimetics: Biological Activity Comparison of (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid vs. Natural Amino Acids

As drug development pivots toward complex peptidomimetics and targeted therapeutics, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degradation and poor membrane permeability—become glarin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward complex peptidomimetics and targeted therapeutics, the limitations of natural proteinogenic amino acids—namely, rapid proteolytic degradation and poor membrane permeability—become glaring bottlenecks. To overcome these pharmacokinetic hurdles, medicinal chemists employ highly engineered unnatural amino acids.

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid (also known as D-2-chloro-homophenylalanine) represents a masterclass in structural optimization. By combining D-stereochemistry, carbon-chain homologation, and ortho-halogenation, this molecule fundamentally alters the biological activity, metabolic stability, and target affinity of the peptides into which it is incorporated. This guide objectively compares its performance against natural amino acids and provides the experimental frameworks required to validate these claims.

Structural and Physicochemical Profiling

To understand the biological divergence of this compound, we must first isolate its structural deviations from natural baseline molecules like L-Phenylalanine (L-Phe) and its non-halogenated counterpart, L-Homophenylalanine (L-HPhe).

Property / FeatureL-Phenylalanine (Natural)L-Homophenylalanine (Unnatural)(R)-2-Amino-4-(2-chlorophenyl)butanoic acid
Stereochemistry L-isomer (S-configuration)L-isomer (S-configuration)D-isomer (R-configuration)
Side-Chain Length 1 Carbon (Benzyl)2 Carbons (Phenethyl)2 Carbons (Phenethyl)
Aromatic Substitution NoneNoneOrtho-Chloro (-Cl)
Proteolytic Stability Exceptionally Low (Rapid cleavage)ModerateExceptionally High
Lipophilicity (LogP) Baseline (~1.08)Increased (~1.50)Highest (>2.00)
Primary Application Endogenous protein synthesis1[1]Advanced peptidomimetics, ADCs
Mechanistic Drivers of Biological Activity

The superiority of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid in drug design is not accidental; it is driven by three distinct structural modifications, each responsible for a specific biological outcome.

A. D-Chirality: Absolute Proteolytic Resistance

Endogenous proteases and peptidases are highly stereospecific, having evolved to recognize and cleave the amide bonds of natural L-amino acids. By inverting the alpha-carbon stereocenter to the D-configuration (R-isomer), the amino acid side chain occupies a spatial orientation that sterically clashes with the S1/S1' binding pockets of endogenous degradation enzymes. This renders the peptide effectively invisible to enzymatic clearance, extending in vivo half-life from minutes to hours or days.

B. Carbon Homologation: Deep-Pocket Target Affinity

Natural L-Phe possesses a single methylene group between the alpha-carbon and the phenyl ring. Extending this chain by one carbon (homologation to butanoic acid) provides crucial rotational flexibility. This extended reach allows the aromatic ring to optimally engage with deep hydrophobic binding pockets, a structural motif that has been proven critical in the design of potent 2[2].

C. Ortho-Halogenation: Membrane Permeability & Conformational Locking

The addition of the ortho-chloro group serves a dual purpose:

  • Lipophilicity : Halogenation is a proven strategy to control the degradability of pharmaceuticals and significantly enhance3[3]. This drives higher passive diffusion across the intestinal epithelium and the Blood-Brain Barrier, yielding potent 4[4].

  • Conformational Control : The steric bulk and electronegativity of the chlorine atom restrict the rotation of the phenyl ring. This "conformational locking" reduces the entropic penalty upon receptor binding and can shift the cis/trans equilibrium of adjacent peptide bonds toward the biologically active trans isomer, a phenomenon well-documented in5[5] and 6[6].

SAR_Logic Compound (R)-2-Amino-4-(2-chlorophenyl)butanoic acid Unnatural Amino Acid Feat1 D-Configuration (R) Evades L-specific proteases Compound->Feat1 Feat2 Homologation (-CH2-) Deep pocket penetration Compound->Feat2 Feat3 Ortho-Chloro Substitution High LogP & Steric lock Compound->Feat3 Outcome1 Extended In Vivo Half-Life Feat1->Outcome1 Outcome2 Enhanced Target Affinity Feat2->Outcome2 Outcome3 Superior Bioavailability Feat3->Outcome3

Structure-Activity Relationship (SAR) logic of (R)-2-Amino-4-(2-chlorophenyl)butanoic acid.

Experimental Methodologies: Self-Validating Systems

To objectively prove the biological superiority of peptides incorporating this unnatural amino acid, researchers must employ rigorous, self-validating assays. A self-validating system includes internal controls that guarantee the assay's mechanical success, ensuring that the resulting data is a true reflection of the molecule's properties, not an artifact of experimental error.

Protocol A: Human Plasma Stability Assay (LC-MS/MS)

Causality: This assay mimics systemic circulation to evaluate resistance against endogenous endo- and exopeptidases. Self-Validation Mechanism: The concurrent use of a known rapidly degrading peptide (Substance P) ensures the plasma enzymes are active. The use of a highly stable small molecule (Warfarin) ensures no non-specific binding or extraction failures occurred.

Step-by-Step Workflow:

  • Preparation: Thaw pooled human plasma and centrifuge at 3,000 x g for 5 minutes to remove aggregates. Pre-warm the plasma to 37°C in a shaking incubator.

  • Spiking: Prepare 10 mM DMSO stock solutions of the test peptide, Substance P (Positive Control), and Warfarin (Negative Control). Spike each into separate plasma aliquots to achieve a final concentration of 1 µM (ensure final DMSO concentration is ≤1% to prevent enzyme denaturation).

  • Incubation & Sampling: Incubate at 37°C. At designated time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the enzymatic reaction by adding 150 µL of ice-cold acetonitrile containing an analytical Internal Standard (IS).

  • Extraction: Vortex for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C to precipitate plasma proteins.

  • Quantification: Transfer the supernatant to LC vials and analyze via LC-MS/MS (MRM mode).

  • Data Analysis: Plot the natural log of the remaining peak area ratio (Analyte/IS) versus time. Calculate the half-life ( t1/2​ ) using the slope of the linear regression ( k ): t1/2​=0.693/k .

Protocol B: Caco-2 Cell Permeability Assay

Causality: Caco-2 cells (human colorectal adenocarcinoma) differentiate to form a polarized monolayer that closely mimics the human intestinal epithelium, making it the gold standard for predicting oral bioavailability and passive diffusion driven by lipophilicity. Self-Validation Mechanism: Transepithelial Electrical Resistance (TEER) is measured to guarantee monolayer integrity. Lucifer Yellow is co-incubated as a paracellular leak marker; if its permeability exceeds 1%, the monolayer is compromised, and the data is voided.

Caco2Workflow Step1 Seed Caco-2 Cells on Transwell Inserts Step2 Culture for 21 Days (Monolayer Formation) Step1->Step2 Step3 Measure TEER (>250 Ω·cm² required) Step2->Step3 Step3->Step1 If TEER is low (Validation Failure) Step4 Dose Apical Chamber with Peptide Variants (10 µM) Step3->Step4 Step5 Incubate at 37°C Sample Basolateral at 1h, 2h Step4->Step5 Step6 Quantify via LC-MS/MS Calculate Papp & Efflux Ratio Step5->Step6

Self-validating Caco-2 cell permeability assay workflow for evaluating oral bioavailability.

Step-by-Step Workflow:

  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days, changing the media every alternate day.

  • Validation (Pre-Assay): Measure TEER using a volt-ohm meter. Proceed only if TEER > 250 Ω·cm².

  • Dosing: Wash the monolayers with Hank's Balanced Salt Solution (HBSS, pH 7.4). Add 10 µM of the test peptide (containing the unnatural amino acid) and 100 µM Lucifer Yellow to the Apical chamber (for A-to-B transport). Fill the Basolateral chamber with blank HBSS.

  • Incubation: Incubate the plates at 37°C on an orbital shaker at 50 rpm.

  • Sampling: At 60 and 120 minutes, remove 50 µL from the Basolateral chamber and replace with an equal volume of fresh, pre-warmed HBSS.

  • Quantification: Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm) to confirm monolayer integrity post-assay. Quantify the test peptide via LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) using the formula: Papp​=(dQ/dt)/(A×C0​) , where dQ/dt is the steady-state flux, A is the surface area of the insert, and C0​ is the initial concentration.

References
  • MDPI. "Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models." 6

  • PubMed. "Neuroprotective action of halogenated derivatives of L-phenylalanine." 4

  • PMC. "Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity." 5

  • MDPI. "Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics." 3

  • PubMed. "Sustainable biocatalytic synthesis of L-homophenylalanine as pharmaceutical drug precursor." 1

  • MDPI. "Formal Synthesis of the ACE Inhibitor Benazepril·HCl via an Asymmetric Aza-Michael Reaction." 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-2-Amino-4-(2-chlorophenyl)butanoic acid

Operational Safety and Logistical Guide for Handling (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid (R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a highly specialized unnatural halogenated amino acid. In drug development a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistical Guide for Handling (R)-2-Amino-4-(2-chlorophenyl)butanoic Acid

(R)-2-Amino-4-(2-chlorophenyl)butanoic acid is a highly specialized unnatural halogenated amino acid. In drug development and solid-phase peptide synthesis (SPPS), incorporating this chlorophenyl moiety restricts peptide backbone conformation and significantly enhances target binding affinity and lipophilicity. However, this structural advantage fundamentally alters the compound's toxicological and handling profile compared to standard proteinogenic amino acids.

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. By understanding the causality behind the chemical hazards, researchers can implement self-validating protocols that ensure absolute operational safety.

Mechanistic Hazard Assessment

Understanding the "why" behind the hazards is the first step in effective laboratory safety.

  • Dermal Penetration Risk: Natural amino acids are highly polar and struggle to cross the stratum corneum. In contrast, the 2-chlorophenyl ring in this compound drastically increases its partition coefficient (lipophilicity). When solubilized in common SPPS organic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), the solvent acts as a penetration enhancer, carrying the lipophilic amino acid directly through compromised skin barriers[1].

  • Respiratory Irritation: As a zwitterionic crystalline solid, the powder is highly prone to static accumulation. This leads to rapid aerosolization during transfer. Inhalation of these micro-particulates causes severe mechanical and chemical irritation to the mucous membranes of the respiratory tract[2].

  • Thermal Decomposition: Under extreme heat or fire conditions, the covalent carbon-chlorine bond breaks, releasing highly toxic hydrogen chloride (HCl) gas and nitrogen oxides (NOx).

Physicochemical Properties & Safety Implications

PropertyValueMechanistic Safety Implication
Molecular Formula C₁₀H₁₂ClNO₂Presence of covalently bound chlorine dictates mandatory halogenated waste segregation[3].
Molecular Weight 213.66 g/mol High mass relative to natural amino acids; settles quickly but fine dust remains suspended[4].
Physical State Crystalline solidProne to static accumulation; high risk of aerosolization during weighing[1].
Solubility Soluble in DMF, DMSOHigh lipophilicity increases dermal penetration risk when in solution[5].

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand its specific functional purpose for this compound.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness).

    • Causality: Nitrile provides excellent resistance to fine crystalline powders. Crucial Insight: If handling the compound in DMF/DMSO, double-gloving is mandatory. These solvents can degrade thin nitrile over time, and a breach will rapidly transport the dissolved chlorophenyl compound into the skin[2].

  • Eye Protection: Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1 compliant).

    • Causality: The compound is a severe eye irritant. Standard safety glasses with side shields are structurally insufficient against airborne dust particulates.

  • Respiratory Protection: N95/P100 particulate respirator (if handled outside containment) or mandatory handling within a Class II Type A2 biological safety cabinet / chemical fume hood.

    • Causality: Prevents inhalation of statically charged micro-dust[1].

  • Body Protection: Disposable Tyvek sleeves over a standard lab coat.

    • Causality: Prevents the accumulation of hazardous dust on reusable fabric, mitigating chronic, low-dose exposure risks[2].

Operational Workflow & Handling Protocols

The following protocol is designed as a self-validating system to ensure absolute safety during material transfer and solubilization.

Step 1: Environmental Preparation

  • Action: Purge the chemical fume hood of unnecessary equipment to ensure laminar airflow.

  • Validation Check: Hold a Kimwipe at the sash opening. A steady inward pull of the tissue visually validates that the hood is maintaining negative pressure, ensuring no aerosolized particles can escape into the operator's breathing zone.

Step 2: Anti-Static Material Transfer

  • Action: Use a grounded, anti-static micro-spatula to transfer the crystalline powder onto a pre-creased weighing boat[1].

  • Validation Check: Observe the powder's behavior on the spatula. If the powder repels or 'jumps' (indicating static charge build-up), immediately discharge the tool and the container using an anti-static ionizer gun before proceeding. This guarantees zero uncontrolled aerosolization.

Step 3: Solubilization

  • Action: Add the required volume of solvent (e.g., DMF) directly to the weighing boat inside the fume hood, rather than transferring the dry powder to a flask.

  • Validation Check: Visual confirmation of complete dissolution in the boat ensures that no dry powder is accidentally dropped or dispersed during the transfer to the reaction vessel.

Step 4: Post-Handling Decontamination

  • Action: Wipe down the balance and fume hood surface using a lint-free cloth dampened with 70% Isopropanol.

  • Validation Check: Visually inspect the wiped surface under oblique lighting. A completely streak-free surface confirms the total removal of micro-particulates, validating the decontamination process.

Mandatory Visualization: Safe Handling Workflow

G Start Initiate Handling Protocol PPE Don PPE: Nitrile, Goggles, Coat Start->PPE Transfer Anti-Static Weighing in Fume Hood PPE->Transfer Aerosol Aerosolization Detected? Transfer->Aerosol Halt Halt, Evacuate & Allow Settling Aerosol->Halt YES Solubilize Solubilize in SPPS Solvent (DMF/NMP) Aerosol->Solubilize NO Halt->Transfer Re-attempt after 15 min Dispose Segregate to Halogenated Waste Solubilize->Dispose

Caption: Operational workflow for the safe handling and disposal of halogenated unnatural amino acids.

Spill Response & Halogenated Waste Disposal Plan

  • Solid Spills: Never dry-sweep. Dry sweeping generates massive aerosol plumes. Instead, cover the spill with a damp absorbent pad (water or isopropanol) to suppress dust, then carefully scoop the material into a hazardous waste container[3].

  • Disposal Logistics: Because (R)-2-Amino-4-(2-chlorophenyl)butanoic acid contains a covalently bonded chlorine atom, all unreacted powder, contaminated PPE, and solvent mixtures MUST be strictly segregated into designated "Halogenated Organic Waste" streams.

  • Causality for Segregation: Commercial chemical incinerators use specific alkaline scrubbers for halogenated waste to neutralize the highly corrosive hydrogen chloride (HCl) gas generated during combustion. Mixing this compound into non-halogenated waste streams can severely damage incinerator infrastructure and violate EPA/local environmental regulations[2].

Sources

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